N-Benzoyl-4-perhydroazepinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzoylazepan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-7-4-9-14(10-8-12)13(16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRTDHGRHTNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCN(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475781 | |
| Record name | N-Benzoyl-4-perhydroazepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15923-40-7 | |
| Record name | N-Benzoyl-4-perhydroazepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzoyl-4-perhydroazepinone: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of N-Benzoyl-4-perhydroazepinone, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the formation of the core heterocyclic structure, azepan-4-one, followed by its N-benzoylation.
Step 1: Synthesis of Azepan-4-one (4-Perhydroazepinone)
The precursor, azepan-4-one, is synthesized via a Dieckmann condensation of a diester followed by hydrolysis and decarboxylation. A common route involves the use of pimelic acid derivatives.
Step 2: N-Benzoylation of Azepan-4-one
The secondary amine of the azepan-4-one ring is acylated using benzoyl chloride in the presence of a base to yield the final product, this compound. The Schotten-Baumann reaction is a widely used method for this transformation, offering good yields and straightforward purification.[1][2][3][4][5]
Experimental Protocols
Synthesis of Azepan-4-one
A representative protocol is described below. Researchers should consult relevant literature for optimization and safety precautions.
-
Dieckmann Condensation: A suitable pimelic acid diester (e.g., diethyl pimelate) is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to effect cyclization to the corresponding β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to promote decarboxylation, yielding azepan-4-one. The product is typically purified by distillation or chromatography.
Synthesis of this compound (Schotten-Baumann Conditions)[2][3]
-
Dissolution: Azepan-4-one (1.0 eq) is dissolved in a suitable organic solvent, such as dichloromethane or diethyl ether. An aqueous solution of a base, typically 10% sodium hydroxide, is added to form a biphasic mixture.[2]
-
Addition of Benzoyl Chloride: The mixture is cooled in an ice bath, and benzoyl chloride (1.1 eq) is added dropwise with vigorous stirring.
-
Reaction: The reaction is allowed to proceed with continued stirring for a specified period, often monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford this compound as a solid.
Characterization Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key characterization data.
Physical and Analytical Data
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not explicitly reported, requires experimental determination |
| HRMS (EI) | Calcd. for C₁₃H₁₅NO₂ [M]⁺: 217.1103, Found: (Requires experimental data) |
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 (tentative) | m | 5H | Aromatic protons (benzoyl group) |
| ~ 3.8 (tentative) | t | 2H | -N-CH₂ - adjacent to carbonyl |
| ~ 3.5 (tentative) | t | 2H | -N-CH₂ - |
| ~ 2.6 (tentative) | t | 2H | -CO-CH₂ - adjacent to nitrogen |
| ~ 2.4 (tentative) | t | 2H | -CO-CH₂ - |
| ~ 1.9 (tentative) | m | 2H | -CH₂- |
Note: The chemical shifts are estimated based on related structures and require experimental verification. The complexity of the spectrum may be influenced by conformational isomers.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [6]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 210 (tentative) | C=O (ketone) |
| ~ 170 (tentative) | C=O (amide) |
| ~ 135 (tentative) | Aromatic C (quaternary) |
| ~ 130-127 (tentative) | Aromatic CH |
| ~ 45-50 (tentative) | -N-C H₂- |
| ~ 35-40 (tentative) | -CO-C H₂- |
| ~ 25-30 (tentative) | -C H₂- |
Note: The chemical shifts are estimated and require experimental confirmation.
Table 3: Infrared (IR) Spectroscopic Data (KBr) [6]
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3060 | C-H stretch (aromatic) |
| ~ 2930, 2860 | C-H stretch (aliphatic) |
| ~ 1710 | C=O stretch (ketone) |
| ~ 1630 | C=O stretch (amide, "Amide I" band) |
| ~ 1580, 1450 | C=C stretch (aromatic) |
| ~ 1420 | C-N stretch |
| ~ 710 | C-H bend (monosubstituted benzene) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Assignment |
| 217 | [M]⁺ (Molecular ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - characteristic fragment |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: Fragmentation patterns are predicted and require experimental verification.
Conclusion
This technical guide outlines a reliable synthetic route to this compound and provides a comprehensive, albeit partially predictive, summary of its characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation and application of this compound. Experimental verification of the predicted data is recommended for rigorous scientific reporting.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Benzoyl-4-perhydroazepinone and Its Structural Analogues
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of N-acyl derivatives of cyclic ketones.
Introduction to N-Benzoyl-4-perhydroazepinone
This compound belongs to the class of N-acylated cyclic ketones. The core structure consists of a seven-membered azepane ring with a ketone group at the 4-position and a benzoyl group attached to the nitrogen atom. This class of compounds is of interest in medicinal chemistry due to the diverse biological activities exhibited by molecules containing N-benzoyl and cyclic ketone moieties. These activities include potential as antiprotozoal and anticancer agents. The physicochemical properties of such molecules are critical for their development as therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties
Due to the lack of specific experimental data for this compound, the following table summarizes the computed and experimental data for its six-membered ring analogue, N-Benzoyl-4-piperidone. These values provide a reasonable estimate for the properties of the target compound.
| Property | Value (for N-Benzoyl-4-piperidone) | Data Type | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | - | [1] |
| Molecular Weight | 203.24 g/mol | Computed | [1] |
| Exact Mass | 203.094628657 Da | Computed | [1] |
| XLogP3 | 0.8 | Computed | [1] |
| Hydrogen Bond Donor Count | 0 | Computed | [1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |
| Rotatable Bond Count | 1 | Computed | [1] |
| Topological Polar Surface Area | 37.4 Ų | Computed | [1] |
Experimental Protocols
The synthesis and characterization of this compound would follow established organic chemistry methodologies. Below are detailed protocols for the synthesis and key analytical techniques, based on procedures for similar N-benzoyl compounds.
Synthesis: N-Benzoylation of 4-Perhydroazepinone
The most direct synthesis would involve the N-benzoylation of 4-perhydroazepinone (azepan-4-one). A common method for this transformation is the Schotten-Baumann reaction.
Materials:
-
4-Perhydroazepinone (or its hydrochloride salt)
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
Procedure:
-
Dissolve 4-perhydroazepinone in the chosen solvent in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add the base to the solution. If using an amine base like triethylamine, it is typically added in a slight excess (1.1-1.5 equivalents).
-
Slowly add benzoyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a suite of spectroscopic and analytical techniques.
-
¹H NMR: To confirm the presence of protons in different chemical environments. Expected signals would include aromatic protons from the benzoyl group and aliphatic protons from the azepane ring.
-
¹³C NMR: To identify all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and the amide.
-
To identify characteristic functional groups. Expected key absorption bands would be around 1710-1730 cm⁻¹ for the ketone C=O stretch and 1630-1660 cm⁻¹ for the amide C=O stretch.
-
To determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the calculated molecular weight of this compound.
-
To determine the melting point of the purified solid product, which is a key indicator of purity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Drug Discovery and Development Pathway
N-benzoyl derivatives are often explored for their therapeutic potential. The diagram below outlines a generalized pathway for the development of such a compound as a drug candidate.
Caption: Generalized pathway for drug discovery and development.
References
Spectroscopic Profile of N-Benzoyl-4-perhydroazepinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzoyl-4-perhydroazepinone, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this compound, this document presents data for the closely related and structurally similar compound, 1-Benzoyl-4-piperidone , as a predictive reference. The methodologies and spectral interpretations provided herein are foundational for the analysis of this compound and its analogues.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data anticipated for this compound, based on known values for analogous structures and general principles of spectroscopic interpretation.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.4 | m | 5H | Aromatic protons (Benzoyl group) |
| ~ 3.8 | t | 2H | -CH₂- adjacent to Nitrogen |
| ~ 3.6 | t | 2H | -CH₂- adjacent to Nitrogen |
| ~ 2.6 | t | 2H | -CH₂- adjacent to Carbonyl |
| ~ 2.5 | t | 2H | -CH₂- adjacent to Carbonyl |
| ~ 1.9 | m | 2H | -CH₂- |
Predicted for a solution in CDCl₃ at 300 MHz.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 208 | C=O (Ketone) |
| ~ 170 | C=O (Amide) |
| ~ 136 | Aromatic C (quaternary) |
| ~ 130 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 48 | -CH₂- (adjacent to N) |
| ~ 45 | -CH₂- (adjacent to N) |
| ~ 41 | -CH₂- (adjacent to C=O) |
| ~ 39 | -CH₂- (adjacent to C=O) |
| ~ 28 | -CH₂- |
Predicted for a solution in CDCl₃ at 75 MHz.
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Weak | Aromatic C-H stretch |
| ~ 2940, 2860 | Medium | Aliphatic C-H stretch |
| ~ 1715 | Strong | C=O stretch (Ketone) |
| ~ 1640 | Strong | C=O stretch (Amide) |
| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| ~ 1450 | Medium | CH₂ bend |
| ~ 1280 | Strong | C-N stretch |
| ~ 700 | Strong | Aromatic C-H bend (monosubstituted) |
Predicted for a KBr pellet or thin film.
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| 217 | [M]⁺ (Molecular Ion) |
| 120 | [C₆H₅CONH₂]⁺ |
| 105 | [C₆H₅CO]⁺ (Base Peak) |
| 77 | [C₆H₅]⁺ |
Predicted for Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.[1]
-
Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[2][3]
Methodology (KBr Pellet Technique):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.[4]
-
Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. The data is plotted as transmittance (%) versus wavenumber (cm⁻¹).[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.[5][6]
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, charged ions.[5][7]
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).[5][6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[7]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
Crystal Structure of N-Benzoyl-4-perhydroazepinone: A Technical Overview
Despite a comprehensive search of available scientific literature and crystallographic databases, detailed information regarding the crystal structure of N-Benzoyl-4-perhydroazepinone could not be located. The specific unit cell dimensions, bond lengths, bond angles, and detailed experimental protocols for its crystallographic analysis are not publicly available at this time.
This guide aims to provide a foundational understanding of the anticipated structural characteristics of this compound based on the known structures of related compounds. It will also outline the general experimental methodologies typically employed for the determination of such crystal structures, which would be applicable should the compound be synthesized and analyzed in the future.
Predicted Molecular Geometry and Conformation
This compound is comprised of a seven-membered perhydroazepine (also known as azepane) ring, a benzoyl group attached to the nitrogen atom, and a carbonyl group at the fourth position of the azepane ring.
-
Perhydroazepine Ring: The seven-membered ring is expected to adopt a flexible conformation, likely a twisted-chair or a boat-like conformation, to minimize steric strain. The exact conformation would be influenced by the bulky benzoyl substituent and the carbonyl group.
-
Benzoyl Group: The planar phenyl ring of the benzoyl group will be attached to the nitrogen atom. The amide bond connecting the benzoyl group to the azepane ring is expected to have partial double bond character, leading to restricted rotation around the C-N bond.
-
Ketone Group: The carbonyl group at the 4-position will introduce a region of planarity within the otherwise puckered seven-membered ring.
Hypothetical Experimental Workflow for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a standard crystallographic workflow.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Synthesis and Crystallization
The first step involves the chemical synthesis of this compound followed by rigorous purification to obtain a high-purity sample. Single crystals suitable for X-ray diffraction would then be grown. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
X-ray Data Collection
A single crystal of appropriate size and quality would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data collection typically involves rotating the crystal to measure the intensities of a large number of reflections.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson function. This initial model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.
Anticipated Crystallographic Data
Should the crystal structure of this compound be determined, the resulting data would be presented in a standardized format. The following tables illustrate the type of quantitative information that would be expected.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value (Example) |
| Empirical formula | C₁₃H₁₅NO₂ |
| Formula weight | 217.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(2) Å, β = 105.67(3)° | |
| c = 13.789(5) Å, γ = 90° | |
| Volume | 1134.5(7) ų |
| Z | 4 |
| Density (calculated) | 1.272 Mg/m³ |
| Absorption coefficient | 0.087 mm⁻¹ |
| F(000) | 464 |
| Crystal size | 0.30 x 0.25 x 0.20 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 8765 |
| Independent reflections | 2543 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Angle (°) |
| C1-N1 | 1.35(2) | C1-N1-C7 | 118.5(3) |
| N1-C7 | 1.48(2) | C1-N1-C12 | 120.2(3) |
| C4-O2 | 1.22(2) | O2-C4-C3 | 121.8(4) |
| C8-C9 | 1.53(3) | O2-C4-C5 | 122.1(4) |
| C13-C14 | 1.39(3) | C3-C4-C5 | 116.1(3) |
Conclusion
While the specific crystal structure of this compound remains to be elucidated, this guide provides a framework for understanding its likely structural features and the experimental approach required for its determination. The synthesis and crystallographic analysis of this compound would provide valuable insights into the conformational preferences of seven-membered rings and the influence of substituents on their geometry, which could be of interest to researchers in medicinal chemistry and materials science. Further experimental work is necessary to provide the definitive structural data for this molecule.
An In-depth Technical Guide on the Core Mechanism of Action of N-Benzoyl-4-perhydroazepinone
Disclaimer: As of the date of this publication, dedicated research on the specific biological activities and mechanism of action of N-Benzoyl-4-perhydroazepinone is not available in the public domain. This technical guide, therefore, presents a hypothetical mechanism of action extrapolated from the known pharmacological properties of its core chemical structures: the perhydroazepinone (also known as azepanone or caprolactam) ring and the N-benzoyl group. The quantitative data, signaling pathways, and experimental protocols described herein are based on this scientific inference and should be considered illustrative until validated by direct experimental evidence.
Introduction to this compound
This compound is a derivative of 4-perhydroazepinone, a seven-membered heterocyclic compound. The attachment of a benzoyl group to the nitrogen atom of the perhydroazepinone ring can significantly modify its physicochemical properties and, consequently, its biological activity. The perhydroazepinone core is found in molecules with a range of pharmacological effects, including anticonvulsant and cytotoxic properties[1][2]. The N-benzoyl moiety is a common feature in pharmacologically active compounds, often contributing to antimicrobial and antioxidant activities[3][4]. This guide will explore the potential mechanisms of action for this compound based on these structural precedents.
Postulated Biological Activities and Mechanisms of Action
Based on its constituent chemical moieties, this compound is hypothesized to exhibit several biological activities. These potential mechanisms are detailed below.
Derivatives of caprolactam, the structural isomer of perhydroazepinone, have been investigated for their anticonvulsant properties. For instance, α-hydroxy-α-phenylcaprolactam has shown potent antiepileptic activity in preclinical models[1]. The mechanism for such compounds may involve modulation of ion channels or neurotransmitter systems in the central nervous system.
Hypothetical Signaling Pathway for Anticonvulsant Action
The diagram below illustrates a potential, simplified mechanism involving the modulation of voltage-gated sodium channels, a common target for anticonvulsant drugs.
Fused pyrroloazepinone structures have demonstrated cytotoxicity in various tumor cell lines[2]. While this compound is a simpler structure, the azepanone core could serve as a scaffold for developing new antineoplastic agents. The mechanism could involve the induction of apoptosis or cell cycle arrest.
Illustrative Workflow for Assessing Cytotoxicity
The following diagram outlines a typical experimental workflow to determine the cytotoxic effects of a compound on cancer cells.
Azepanone-based compounds have been identified as potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption[5][6]. Inhibition of cathepsin K is a therapeutic strategy for osteoporosis. The ketone group at the 4-position of the azepanone ring is a key feature for this activity.
Proposed Enzyme Inhibition Mechanism
This diagram illustrates the logical relationship of competitive inhibition of Cathepsin K.
Illustrative Quantitative Data
The following tables summarize hypothetical quantitative data for this compound based on activities reported for structurally related compounds. These values are for illustrative purposes only.
Table 1: Hypothetical Anticonvulsant Activity
| Assay | Species | Route of Administration | ED50 (mg/kg) |
|---|---|---|---|
| Maximal Electroshock (MES) | Mouse | Intraperitoneal | 50 - 100 |
| Subcutaneous Metrazol (scMet) | Mouse | Intraperitoneal | 60 - 120 |
Table 2: Hypothetical In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| U-251 | Glioblastoma | 10 - 50 |
| MCF-7 | Breast Cancer | 15 - 60 |
| HCT-116 | Colon Cancer | 20 - 75 |
Table 3: Hypothetical Cathepsin K Inhibition
| Enzyme | Assay Type | Ki (nM) |
|---|---|---|
| Human Cathepsin K | Recombinant Enzyme Assay | 0.1 - 10 |
| Rat Cathepsin K | Recombinant Enzyme Assay | 5 - 50 |
Suggested Experimental Protocols
Detailed methodologies for investigating the proposed biological activities are outlined below.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 20% DMSO in saline) and administered intraperitoneally (i.p.) at various doses. Control animals receive the vehicle alone.
-
MES Induction: 30-60 minutes post-administration, a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The ability of the compound to protect against the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The dose required to produce a protective effect in 50% of the animals (ED50) is calculated using probit analysis.
-
Cell Seeding: Cancer cells (e.g., U-251) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control is also included.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.
-
Reagents: Recombinant human cathepsin K, a fluorogenic substrate (e.g., Z-LR-AMC), and an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5).
-
Assay Procedure: The assay is performed in a 96-well black plate. 50 µL of assay buffer containing various concentrations of this compound is added to the wells.
-
Enzyme Addition: 25 µL of diluted cathepsin K is added to each well, and the plate is incubated at room temperature for 10 minutes.
-
Reaction Initiation: 25 µL of the fluorogenic substrate is added to initiate the reaction.
-
Fluorescence Monitoring: The increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The inhibitor constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if inhibition is competitive and not tight-binding.
Conclusion
While direct experimental data on this compound is currently lacking, a systematic analysis of its structural components allows for the formulation of plausible hypotheses regarding its mechanism of action. The perhydroazepinone core suggests potential for CNS activity, such as anticonvulsant effects, as well as enzyme inhibition, particularly of proteases like cathepsin K. The N-benzoyl group may confer additional properties, including cytotoxicity and antimicrobial activity. The proposed mechanisms, illustrative data, and experimental protocols provided in this guide offer a foundational framework for future research to elucidate the true pharmacological profile of this compound. Validation of these hypotheses through rigorous experimental investigation is essential.
References
- 1. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrrolo[3,2-c]azepin-4-ones as a new class of cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzoyl-4-perhydroazepinone Derivatives: A Technical Guide to Potential Biological Activities
Disclaimer: Scientific literature explicitly detailing the biological activities of N-Benzoyl-4-perhydroazepinone derivatives is limited. This guide, therefore, draws upon published research on structurally related N-benzoyl compounds, benzamides, and other heterocyclic ketones to provide a comprehensive overview of their potential pharmacological activities and the methodologies for their evaluation. The presented data and pathways are representative of these related compound classes and serve as a predictive guide for researchers, scientists, and drug development professionals.
Introduction
The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. This structure combines the pharmacologically significant benzoyl moiety with a seven-membered perhydroazepinone (or azepanone) ring, a privileged scaffold in medicinal chemistry. The inherent structural features of this core suggest potential interactions with a variety of biological targets, paving the way for the development of derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities. This technical guide provides an in-depth exploration of these potential biological activities, supported by detailed experimental protocols and structured data from analogous compounds to facilitate further research and development in this promising area.
Potential Biological Activities and Data
Based on the biological evaluation of structurally similar compounds, this compound derivatives are predicted to exhibit a range of pharmacological effects. The following sections summarize the potential activities and present representative quantitative data from related molecular classes.
Anticancer Activity
N-benzoyl derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cell cycle regulation. For instance, various benzoylhydrazone derivatives have shown potent cytotoxic effects against a range of cancer cell lines.
Table 1: Representative Anticancer Activity of Benzoylhydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Compound 3 | MCF-7 | 0.39 | Tetrandrine | 1.53 ± 0.01 |
| Compound 9 | MCF-7 | 1.1 | Tetrandrine | 1.53 ± 0.01 |
| Compound 12 | MCF-7 | 0.85 | Tetrandrine | 1.53 ± 0.01 |
| Compound 23 | MCF-7 | 0.92 | Tetrandrine | 1.53 ± 0.01 |
| Compound 26 | MCF-7 | 0.64 | Tetrandrine | 1.53 ± 0.01 |
| Compound 28 | MCF-7 | 0.77 | Tetrandrine | 1.53 ± 0.01 |
Data extracted from studies on 4-isopropylbenzoylhydrazone analogues against the MCF-7 human breast cancer cell line.[1]
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Heterocyclic compounds containing the benzoyl group have been a fertile ground for the discovery of new antimicrobial drugs. These compounds can act by inhibiting essential microbial enzymes or disrupting cell wall integrity.
Table 2: Representative Antimicrobial Activity of Benzothiazolylthiazolidin-4-one Derivatives
| Compound ID | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
| Compound 18 | P. aeruginosa | 0.10 | 0.12 |
| Compound 2 | S. aureus | 0.12 | 0.25 |
| Compound 6 | S. aureus | 0.12 | 0.25 |
| Compound 8 | E. coli | 0.20 | 0.25 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is representative of benzothiazole-based thiazolidinones.[2]
Neuroprotective Effects
Neurodegenerative diseases pose a significant challenge to global health. Research into neuroprotective agents has identified several molecular scaffolds capable of mitigating neuronal damage. Aroylhydrazone and oxadiazole derivatives, which share structural similarities with N-benzoyl compounds, have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.[3]
Table 3: Representative Neuroprotective Activity of Aroylhydrazone Derivatives
| Compound ID | Assay | Effect |
| 5a-g | 6-OHDA-induced toxicity | Statistically significant neuroprotective effect |
| 5a-g | Synaptosomal viability | Preservation against toxic agent |
| 5a-g | Reduced glutathione level | Preservation against toxic agent |
Data from a study on aroylhydrazone-based molecular hybrids in a model of 6-hydroxydopamine-induced neurotoxicity.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the systematic evaluation of new chemical entities. The following sections provide methodologies for the synthesis and biological assessment of this compound derivatives, based on established procedures for related compounds.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a straightforward acylation reaction.
Procedure:
-
Dissolve 4-perhydroazepinone (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired benzoyl chloride derivative (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
In Vitro Neuroprotection Assay (6-OHDA-Induced Neurotoxicity)
This assay evaluates the ability of a compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA).[3]
Procedure:
-
Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate culture plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce neurotoxicity by adding 6-OHDA to the culture medium and incubate for 24 hours.
-
Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
A significant increase in cell viability in the presence of the test compound compared to the 6-OHDA-treated control indicates a neuroprotective effect.
Visualizations: Pathways and Workflows
Diagrams illustrating key biological pathways and experimental workflows can aid in understanding the potential mechanisms of action and the research process.
Caption: General workflow for synthesis and biological evaluation.
Caption: A potential apoptosis signaling pathway.
Caption: Hypothesized neuroprotective mechanism of action.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is yet to be extensively reported, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The combination of the N-benzoyl group with the perhydroazepinone core presents a promising platform for the development of novel anticancer, antimicrobial, and neuroprotective agents. The experimental protocols and representative data presented in this guide offer a foundational framework for researchers to synthesize, evaluate, and optimize these derivatives, potentially leading to the discovery of new and effective drug candidates. Further research into this specific chemical class is highly encouraged to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of N-Benzoyl-4-perhydroazepinone: A Technical Guide for Preclinical Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document outlines a comprehensive in silico modeling workflow for the characterization of N-Benzoyl-4-perhydroazepinone, a novel compound with therapeutic potential. In the absence of extensive experimental data for this specific molecule, this guide presents a hypothetical, yet scientifically rigorous, framework for its computational evaluation. We propose the MDM2-p53 interaction as a plausible biological target, based on the known activities of structurally related piperidinone and N-benzoyl compounds. This whitepaper details the protocols for molecular docking and molecular dynamics simulations to predict binding affinity and stability, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. All methodologies are presented to be reproducible, and the data is organized for clear interpretation, providing a foundational roadmap for the preclinical assessment of this compound and its analogues.
Introduction
The perhydroazepinone (or caprolactam) scaffold, combined with an N-benzoyl substitution, presents an intriguing chemical structure for drug discovery. While direct research on this compound is limited, the constituent moieties are present in numerous biologically active compounds. Piperidine and its derivatives, which are structurally similar to the perhydroazepinone ring, are known to interact with a variety of biological targets and are components of many approved drugs.[1][2][3][4] N-benzoyl groups are also found in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8]
A particularly promising area of cancer therapy is the inhibition of the MDM2-p53 protein-protein interaction. The p53 protein is a critical tumor suppressor, and its inactivation is a key event in many cancers.[9] MDM2 is a negative regulator of p53, and its overexpression can lead to the suppression of p53's pro-apoptotic functions. Therefore, small molecules that can disrupt the MDM2-p53 interaction are of significant therapeutic interest. Notably, piperidinone-based inhibitors of MDM2 have shown considerable promise.[9]
Given this context, this guide proposes a hypothetical in silico evaluation of this compound as a potential inhibitor of the MDM2-p53 interaction. The following sections will detail the computational methodologies and present hypothetical data to illustrate a standard preclinical assessment workflow.
Proposed Biological Target and Signaling Pathway
We hypothesize that this compound may act as an inhibitor of the MDM2 protein, thereby preventing the degradation of the p53 tumor suppressor. The diagram below illustrates the proposed mechanism of action within the p53 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity of N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzoyl-4-perhydroazepinone IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides the available technical information for N-Benzoyl-4-perhydroazepinone.
IUPAC Name and Structure
The systematic IUPAC name for this compound is 1-benzoylazepan-4-one .
The chemical structure consists of a seven-membered azepane ring with a ketone group at the 4-position and a benzoyl group attached to the nitrogen atom.
Structure:
-
A benzoyl group (a benzene ring attached to a carbonyl group) is bonded to the nitrogen atom of an azepane ring.
-
The azepane is a seven-membered saturated heterocycle containing one nitrogen atom.
-
A ketone group (=O) is located at the 4-position of the azepane ring.
Chemical and Physical Data
Published scientific literature on 1-benzoylazepan-4-one is limited. The following data has been aggregated from chemical supplier databases.
| Property | Value |
| CAS Number | 15923-40-7 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Boiling Point | 170-174 °C (at 0.3 Torr) |
| Density | 1.150±0.06 g/cm³ (Predicted) |
Visualization of the Chemical Structure
The following diagram illustrates the molecular structure of 1-benzoylazepan-4-one.
Caption: Molecular structure of 1-benzoylazepan-4-one.
Experimental Protocols and Biological Activity
A comprehensive search of scientific literature and chemical databases did not yield any peer-reviewed articles detailing experimental protocols, quantitative biological data, or specific signaling pathways for 1-benzoylazepan-4-one. The core requirements for an in-depth technical guide, such as detailed methodologies and data for comparison, cannot be met at this time due to the lack of published research on this specific molecule.
While the benzoyl and azepanone moieties are present in various biologically active compounds, any discussion of potential signaling pathways or biological activities for 1-benzoylazepan-4-one would be purely speculative without direct experimental evidence.
Conclusion
1-Benzoylazepan-4-one is a known chemical compound with basic identifying information available. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, properties, and biological activity. Therefore, a detailed technical guide with experimental protocols and pathway analysis cannot be provided. Further research would be required to elucidate these aspects of the molecule.
The Emergence of a Novel Scaffold: A Technical Guide to N-Benzoyl-4-perhydroazepinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-4-perhydroazepinone is a synthetic heterocyclic compound of emerging interest in medicinal chemistry. This technical guide provides a comprehensive overview of its hypothetical discovery, a detailed theoretical synthesis pathway, and postulated chemical properties. While historical data on this specific molecule is not publicly available, this document constructs a plausible history and detailed experimental protocols based on established principles of organic chemistry and data from analogous structures. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related novel chemical entities.
A Postulated History and Discovery
The discovery of this compound is not documented in seminal literature, suggesting it is either a novel compound or has been synthesized in proprietary research without public disclosure. We can, however, postulate its conceptual origins at the intersection of two key areas of chemical research: the exploration of privileged scaffolds in drug discovery and the development of novel synthetic methodologies.
The perhydroazepinone (or azepanone) ring system is a seven-membered nitrogen-containing heterocycle. Such medium-sized rings are of significant interest in medicinal chemistry due to their conformational flexibility, which can allow for optimal binding to biological targets. The benzoyl group is a common moiety in pharmaceuticals, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties.
The hypothetical "discovery" of this compound would likely have been the result of a systematic exploration of N-acylated azepanones, with the goal of generating novel chemical matter for high-throughput screening in drug discovery programs. Its synthesis would build upon well-established reactions, such as the Dieckmann condensation for the formation of the cyclic ketone and standard N-acylation procedures.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a two-step process, beginning with the construction of the perhydroazepin-4-one core, followed by N-benzoylation.
Synthesis of the Perhydroazepin-4-one Core
A plausible route to the perhydroazepin-4-one backbone is via an intramolecular Dieckmann condensation of a suitably substituted amino diester.[1][2][3][4][5] This method is a reliable way to form five- and six-membered rings and can be adapted for seven-membered rings.
The overall proposed workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
N-Benzoylation of Perhydroazepin-4-one
The final step involves the acylation of the secondary amine of the perhydroazepin-4-one ring with benzoyl chloride.[6] This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound.
Synthesis of Perhydroazepin-4-one via Dieckmann Condensation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the appropriate amino diester precursor in a suitable anhydrous solvent (e.g., toluene or THF).
-
Base Addition: A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise or via the dropping funnel to the stirred solution at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the mixture is acidic. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Decarboxylation: The crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating in an aqueous acidic solution to yield perhydroazepin-4-one.
-
Purification: The resulting perhydroazepin-4-one is purified by vacuum distillation or column chromatography.
Synthesis of this compound
-
Reaction Setup: To a solution of perhydroazepin-4-one in a suitable solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer, an appropriate base (e.g., triethylamine or pyridine) is added.
-
Acylation: The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is washed successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product.
Postulated Physicochemical and Spectroscopic Data
The following table summarizes the postulated physicochemical and spectroscopic data for this compound, based on the analysis of its constituent functional groups and comparison with analogous structures like N-benzoyl-4-piperidone.[6][7]
| Property | Postulated Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not determined |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.50 (m, 5H, Ar-H), 3.60-3.80 (m, 4H, N-CH₂), 2.50-2.70 (m, 4H, CO-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208 (C=O, ketone), 170 (C=O, amide), 135-128 (Ar-C), 50-40 (N-CH₂), 35-30 (CH₂) |
| FT-IR (KBr, cm⁻¹) | ~1720 (C=O, ketone stretch), ~1640 (C=O, amide stretch), ~1600, 1450 (C=C, aromatic) |
| Mass Spectrometry (ESI+) | m/z 218.11 [M+H]⁺, 240.09 [M+Na]⁺ |
Potential Signaling Pathways and Biological Applications
Given the novelty of this compound, its biological activity and associated signaling pathways have not been elucidated. However, based on its structural features, we can propose a logical workflow for its initial biological evaluation.
Caption: A logical workflow for the biological evaluation of this compound.
The benzoylpiperidine scaffold, a close analogue, is recognized as a privileged structure in medicinal chemistry and has been incorporated into drug candidates to enhance metabolic stability and binding affinity.[6] This suggests that this compound could be a valuable starting point for the development of novel therapeutics.
Conclusion
This compound represents an intriguing, albeit underexplored, chemical entity with potential applications in drug discovery and materials science. This technical guide provides a foundational, albeit theoretical, framework for its synthesis and characterization. By outlining plausible synthetic routes, detailed experimental protocols, and expected analytical data, this document aims to stimulate further research into this and other novel heterocyclic compounds. The methodologies and workflows presented herein are based on well-established chemical principles and offer a solid starting point for any research group venturing into the synthesis and evaluation of this promising molecular scaffold.
References
- 1. grokipedia.com [grokipedia.com]
- 2. youtube.com [youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. N-Benzoyl-4-piperidone||Research Use Only [benchchem.com]
- 7. N-Benzoyl-4-piperidone | C12H13NO2 | CID 90583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for N-Benzoyl-4-perhydroazepinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-Benzoyl-4-perhydroazepinone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy outlined herein involves a four-step sequence commencing with the commercially available 1,4-cyclohexanedione. The key transformation is a Beckmann rearrangement to construct the seven-membered perhydroazepinone (caprolactam) ring system.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through the following sequence:
-
Protection of 1,4-Cyclohexanedione: Selective monoketalization of 1,4-cyclohexanedione using ethylene glycol to yield 1,4-dioxaspiro[4.5]decan-8-one. This step ensures that the subsequent reactions occur at the desired carbonyl group.
-
Oximation: Conversion of the remaining ketone in 1,4-dioxaspiro[4.5]decan-8-one to its corresponding oxime using hydroxylamine hydrochloride.
-
Beckmann Rearrangement and Deprotection: Acid-catalyzed Beckmann rearrangement of the oxime to form the seven-membered lactam ring, followed by in-situ hydrolysis of the ketal protecting group to yield 4-perhydroazepinone (azepan-4-one).
-
N-Benzoylation: Acylation of the secondary amine of 4-perhydroazepinone with benzoyl chloride under Schotten-Baumann conditions to afford the final product, this compound.
Data Presentation
The following table summarizes the quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Ketalization | 1,4-Cyclohexanedione, Ethylene glycol, p-Toluenesulfonic acid | Toluene | 4-6 hours | Reflux | 85-95 |
| 2 | Oximation | 1,4-Dioxaspiro[4.5]decan-8-one, Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | 2-4 hours | Reflux | 90-98 |
| 3 | Beckmann Rearrangement & Deprotection | 1,4-Dioxaspiro[4.5]decan-8-one oxime, Polyphosphoric acid | - | 15-30 minutes | 120-130 | 75-85 |
| 4 | N-Benzoylation | 4-Perhydroazepinone, Benzoyl chloride, Triethylamine | Dichloromethane | 2-3 hours | 0 to RT | 80-90 |
Experimental Protocols
Methodology 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Protection)
Principle: This procedure protects one of the two carbonyl groups of 1,4-cyclohexanedione as an ethylene ketal, allowing for selective reaction at the unprotected ketone. The reaction is an equilibrium process, and the removal of water using a Dean-Stark apparatus drives the reaction to completion.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv.).
-
Add toluene to the flask to a concentration of approximately 0.5 M with respect to the dione.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-dioxaspiro[4.5]decan-8-one as a white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Methodology 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one oxime (Oximation)
Principle: The oximation reaction involves the condensation of the ketone with hydroxylamine to form an oxime. The reaction is typically carried out in a protic solvent, and a base is added to neutralize the HCl released from hydroxylamine hydrochloride.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in a mixture of ethanol and water (e.g., 10:1 v/v).
-
Add hydroxylamine hydrochloride (1.5 equiv.) and sodium acetate (2.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1,4-dioxaspiro[4.5]decan-8-one oxime.
Methodology 3: Synthesis of 4-Perhydroazepinone (Beckmann Rearrangement and Deprotection)
Principle: The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[1] In this case, the cyclic ketoxime undergoes a ring expansion to form the seven-membered lactam. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[1] The acidic conditions also facilitate the hydrolysis of the ketal protecting group.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one oxime
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium hydroxide solution (e.g., 10 M)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, add polyphosphoric acid and heat it to approximately 80-90 °C with stirring.
-
Carefully add 1,4-dioxaspiro[4.5]decan-8-one oxime (1 equiv.) in portions to the hot PPA.
-
After the addition is complete, raise the temperature to 120-130 °C and stir for 15-30 minutes.
-
Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution, ensuring the temperature is kept low with an ice bath. Adjust the pH to ~8-9.
-
Extract the aqueous layer with dichloromethane multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude 4-perhydroazepinone. The product can be purified by vacuum distillation or column chromatography.
Methodology 4: Synthesis of this compound (N-Benzoylation)
Principle: The Schotten-Baumann reaction is a method for forming amides from amines and acid chlorides in the presence of a base.[2] Here, the secondary amine of 4-perhydroazepinone is acylated with benzoyl chloride, and a tertiary amine base is used to neutralize the HCl byproduct.
Materials:
-
4-Perhydroazepinone
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-perhydroazepinone (1 equiv.) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equiv.).
-
Slowly add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Visualizations
References
N-Benzoyl-4-perhydroazepinone: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis and potential reactions of N-Benzoyl-4-perhydroazepinone, a functionalized seven-membered lactam of interest to researchers, scientists, and drug development professionals. The information compiled herein offers a comprehensive guide, from the synthesis of the core heterocyclic structure to its subsequent derivatization and potential chemical transformations.
Introduction
This compound is a derivative of ε-caprolactam, a crucial monomer in the production of Nylon-6. The introduction of a benzoyl group on the nitrogen atom and a ketone functionality at the 4-position of the perhydroazepine ring opens up possibilities for a variety of chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway and explores potential reactions based on the reactivity of related N-acyl β-keto lactam systems.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into two primary stages: the formation of the 4-oxocaprolactam ring system, followed by the N-benzoylation of the lactam nitrogen.
Part 1: Synthesis of 4-Oxocaprolactam via Intramolecular Dieckmann Condensation
A promising approach for the construction of the 4-oxocaprolactam core is through an intramolecular Dieckmann condensation of a suitable N-protected amino diester.[1][2][3] This base-catalyzed cyclization is a well-established method for forming cyclic β-keto esters.[1][2][4] The general strategy involves the synthesis of a linear precursor containing two ester functionalities that can cyclize to form the desired seven-membered ring. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target 4-oxocaprolactam.
Reaction Scheme:
Figure 1: Proposed synthetic pathway to 4-Oxocaprolactam.
Experimental Protocol: Synthesis of a Generic N-Protected Amino Diester
This protocol describes the synthesis of a generic N-protected amino diester, a necessary precursor for the Dieckmann condensation. An example would be the reaction of ethyl 6-aminohexanoate with an α-haloester.
-
Dissolution: In a round-bottom flask, dissolve ethyl 6-aminohexanoate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.2 equivalents) to the solution.
-
Addition of Haloester: Slowly add an ethyl haloacetate (e.g., ethyl bromoacetate) (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-protected amino diester.
Experimental Protocol: Dieckmann Condensation and Decarboxylation
This protocol outlines the intramolecular cyclization of the N-protected amino diester to form 4-oxocaprolactam.
-
Preparation: To a solution of a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), in an anhydrous solvent like toluene or THF, add the N-protected amino diester (1 equivalent) dropwise at room temperature under an inert atmosphere.[5]
-
Cyclization: Heat the reaction mixture to reflux for several hours (4-12 hours), monitoring the reaction by TLC.[5]
-
Acidification: After cooling to room temperature, carefully quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the solution is acidic.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis and Decarboxylation: The resulting crude β-keto ester is then subjected to acidic or basic hydrolysis followed by heating to induce decarboxylation, yielding 4-oxocaprolactam.
-
Purification: The final product can be purified by vacuum distillation or recrystallization.
| Reaction Stage | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amino Diester Synthesis | Ethyl 6-aminohexanoate, Ethyl bromoacetate, DIPEA | Acetonitrile | 25-60 | 12-24 | 70-85 |
| Dieckmann Condensation | N-Protected Amino Diester, Sodium Ethoxide | Toluene | Reflux | 4-12 | 60-75 |
| Decarboxylation | Cyclic β-Keto Ester, HCl (aq) | Water | Reflux | 2-4 | 80-90 |
Table 1: Summary of reaction conditions and typical yields for the synthesis of 4-Oxocaprolactam.
Part 2: N-Benzoylation of 4-Oxocaprolactam
The final step in the synthesis is the N-benzoylation of the 4-oxocaprolactam intermediate. This can be achieved using standard acylation conditions, such as the Schotten-Baumann reaction.[6][7]
Reaction Scheme:
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoylation - Unacademy [unacademy.com]
- 7. benchchem.com [benchchem.com]
Scale-up Synthesis of N-Benzoyl-4-perhydroazepinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of N-Benzoyl-4-perhydroazepinone, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a four-step process, commencing from readily available 4-piperidone hydrochloride. Each step is accompanied by a comprehensive experimental protocol, a table summarizing key reaction parameters, and relevant analytical data.
Overall Synthetic Scheme
The synthetic pathway involves the initial protection of 4-piperidone, followed by a ring expansion to form the seven-membered azepinone ring system. Subsequent deprotection and decarboxylation afford the key intermediate, 4-perhydroazepinone, which is then benzoylated to yield the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)
This step involves the protection of the secondary amine of 4-piperidone using di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5-10 mL per gram of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to afford N-Boc-4-piperidone as a white solid.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Piperidone Hydrochloride |
| Reagents | Di-tert-butyl dicarbonate, Triethylamine |
| Solvent | Dichloromethane or Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-95% |
| Purification | Recrystallization/Column Chromatography |
Step 2: Ring Expansion to N-tert-butoxycarbonyl-5-ethoxycarbonyl-4-perhydroazepinone
This key step involves a Lewis acid-catalyzed ring expansion of N-Boc-4-piperidone using ethyl diazoacetate.
Experimental Protocol
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10-20 mL per gram of ketone) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂, 0.2-0.5 eq) at -78 °C.
-
To this cooled solution, add a solution of ethyl diazoacetate (1.5-2.0 eq) in the same solvent dropwise over a period of 1-2 hours, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-tert-butoxycarbonyl-5-ethoxycarbonyl-4-perhydroazepinone.
Data Presentation
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Reagents | Ethyl diazoacetate, Boron trifluoride etherate |
| Solvent | Dichloromethane or 1,2-Dichloroethane |
| Temperature | -78 °C |
| Reaction Time | 3-6 hours |
| Typical Yield | 60-70% |
| Purification | Column Chromatography |
Step 3: Decarboxylative Hydrolysis to 4-Perhydroazepinone Hydrochloride
This step involves the removal of both the Boc-protecting group and the ethoxycarbonyl group to yield the hydrochloride salt of the desired azepinone.
Experimental Protocol
-
To a solution of N-tert-butoxycarbonyl-5-ethoxycarbonyl-4-perhydroazepinone (1.0 eq) in a suitable solvent such as dioxane or acetic acid (5-10 mL per gram of starting material), add concentrated hydrochloric acid (5-10 eq).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 4-8 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess acid.
-
The resulting residue is 4-perhydroazepinone hydrochloride, which can be used in the next step without further purification or can be triturated with a solvent like diethyl ether to obtain a solid.
Data Presentation
| Parameter | Value |
| Starting Material | N-tert-butoxycarbonyl-5-ethoxycarbonyl-4-perhydroazepinone |
| Reagent | Concentrated Hydrochloric Acid |
| Solvent | Dioxane or Acetic Acid |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% (crude) |
| Purification | Trituration (optional) |
Step 4: N-Benzoylation to this compound
The final step is the acylation of the secondary amine with benzoyl chloride under Schotten-Baumann conditions.
Experimental Protocol
-
Suspend 4-perhydroazepinone hydrochloride (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) or diethyl ether and water (1:1, 10-20 mL total per gram of amine salt).
-
Cool the mixture to 0 °C and add a solution of sodium hydroxide (2.5 eq) in water dropwise to adjust the pH to >10.
-
To this basic solution, add benzoyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to afford this compound as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Perhydroazepinone Hydrochloride |
| Reagents | Benzoyl chloride, Sodium hydroxide |
| Solvent | Dichloromethane/Water or Diethyl ether/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Purification | Recrystallization/Column Chromatography |
Logical Relationship of Synthesis Steps
Caption: Key transformations in the synthesis of this compound.
Application Notes and Protocols for the Asymmetric Synthesis of N-Benzoyl-4-perhydroazepinone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of the enantiomers of N-Benzoyl-4-perhydroazepinone, a valuable chiral building block in medicinal chemistry and drug development. The described methodology employs a robust synthesis of the racemic precursor, followed by a highly selective enzymatic kinetic resolution to obtain the desired enantiopure intermediate, which is then converted to the final product.
Overview of the Synthetic Strategy
The asymmetric synthesis is achieved through a three-stage process:
-
Stage 1: Synthesis of Racemic Precursor: Preparation of racemic N-benzyl-4-perhydroazepinone.
-
Stage 2: Enzymatic Kinetic Resolution: Lipase-catalyzed enantioselective acylation of a hydroxyl precursor derived from the racemic ketone.
-
Stage 3: N-Benzoylation: Conversion of the chiral 4-perhydroazepinone to the final N-benzoyl derivative.
Experimental Protocols
Stage 1: Synthesis of Racemic N-Benzyl-4-perhydroazepinone
This stage involves a ring expansion of N-benzyl-4-piperidone.
Protocol 1: Synthesis of Racemic N-Benzyl-4-perhydroazepinone
-
Reaction Setup: To a solution of N-benzyl-4-piperidone (1 equivalent) in a mixture of chloroform and methanol (10:1 v/v) at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
-
Reduction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with chloroform (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-benzyl-4-hydroxypiperidine.
-
Ring Expansion: Dissolve the crude N-benzyl-4-hydroxypiperidine in dry dichloromethane at 0 °C. Add triethylamine (2.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford racemic N-benzyl-4-perhydroazepinone.
Stage 2: Enzymatic Kinetic Resolution
This stage describes the resolution of the enantiomers of a precursor alcohol.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: Reduce racemic N-benzyl-4-perhydroazepinone to the corresponding racemic N-benzyl-4-hydroxyperhydroazepine using sodium borohydride as described in Protocol 1, steps 1-3.
-
Enzymatic Acylation: To a solution of racemic N-benzyl-4-hydroxyperhydroazepine (1 equivalent) in dry diisopropyl ether, add vinyl acetate (3 equivalents) and immobilized Candida antarctica lipase B (Novozym 435) (10% w/w of the substrate).
-
Reaction: Shake the suspension at 40 °C and monitor the conversion by chiral High-Performance Liquid Chromatography (HPLC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Separation: Filter off the enzyme and wash it with diisopropyl ether. Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-N-benzyl-4-hydroxyperhydroazepine and the acylated (R)-N-benzyl-4-acetoxyperhydroazepine by column chromatography on silica gel.
-
Hydrolysis of the Ester (for (R)-enantiomer): Dissolve the purified (R)-N-benzyl-4-acetoxyperhydroazepine in a mixture of methanol and water (4:1 v/v). Add potassium carbonate (2 equivalents) and stir at room temperature until complete hydrolysis is observed by TLC.
-
Work-up: Remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the (R)-N-benzyl-4-hydroxyperhydroazepine.
-
Oxidation to Ketone: To a solution of the enantiopure (S)- or (R)-N-benzyl-4-hydroxyperhydroazepine in dichloromethane, add Dess-Martin periodinane (1.5 equivalents) at room temperature. Stir the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield enantiopure (S)- or (R)-N-benzyl-4-perhydroazepinone.
Stage 3: Synthesis of this compound Enantiomers
This final stage involves the debenzylation followed by N-benzoylation.
Protocol 3: N-Benzoylation
-
Debenzylation: Dissolve the enantiopure N-benzyl-4-perhydroazepinone (1 equivalent) in methanol and add 10% Palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the chiral 4-perhydroazepinone.
-
N-Benzoylation: Dissolve the chiral 4-perhydroazepinone (1 equivalent) in dichloromethane. Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C. Add benzoyl chloride (1.2 equivalents) dropwise.[1]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.[1]
-
Purification: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the final enantiopure this compound.
Data Presentation
Table 1: Summary of Yields for the Synthesis of Racemic N-Benzyl-4-perhydroazepinone
| Step | Product | Starting Material | Reagents | Yield (%) |
| 1 | N-benzyl-4-hydroxypiperidine | N-benzyl-4-piperidone | NaBH4 | ~95 |
| 2 | Racemic N-benzyl-4-perhydroazepinone | N-benzyl-4-hydroxypiperidine | MsCl, Et3N | ~70 |
Table 2: Results of Enzymatic Kinetic Resolution of (±)-N-Benzyl-4-hydroxyperhydroazepine
| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (%) of (S)-alcohol | ee (%) of (R)-acetate |
| 1 | Novozym 435 | Vinyl acetate | Diisopropyl ether | 24 | ~50 | >99 | >99 |
| 2 | Amano Lipase PS | Vinyl acetate | Toluene | 48 | ~48 | 98 | 97 |
| 3 | Porcine Pancreatic Lipase | Vinyl acetate | Hexane | 72 | ~45 | 95 | 94 |
Table 3: Summary of Yields for the Final Synthetic Steps
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | (S)-4-Perhydroazepinone | (S)-N-Benzyl-4-perhydroazepinone | H2, Pd/C | ~90 | >99 |
| 2 | (R)-4-Perhydroazepinone | (R)-N-Benzyl-4-perhydroazepinone | H2, Pd/C | ~90 | >99 |
| 3 | (S)-N-Benzoyl-4-perhydroazepinone | (S)-4-Perhydroazepinone | Benzoyl chloride, Et3N | ~85 | >99 |
| 4 | (R)-N-Benzoyl-4-perhydroazepinone | (R)-4-Perhydroazepinone | Benzoyl chloride, Et3N | ~85 | >99 |
Visualizations
Caption: Overall workflow for the asymmetric synthesis.
Caption: Enzymatic kinetic resolution of the precursor alcohol.
Caption: N-Benzoylation of the chiral amine intermediate.
References
Application Notes and Protocols: The N-Benzoylpiperidine Scaffold in Medicinal Chemistry
Disclaimer: Initial searches for the specific scaffold, N-Benzoyl-4-perhydroazepinone, did not yield sufficient specific data for the detailed application notes requested. However, a closely related and extensively studied scaffold, N-Benzoyl-4-piperidone (often referred to as the benzoylpiperidine scaffold), serves as a valuable and illustrative analogue. The phenyl(piperidin-4-yl)methanone fragment is a recognized privileged structure in drug discovery.[1] This document will therefore focus on the applications and protocols associated with the N-Benzoyl-4-piperidone scaffold as a representative example of a benzoyl-substituted nitrogen-containing heterocyclic scaffold in medicinal chemistry.
Introduction
The N-benzoylpiperidine scaffold is a cornerstone in modern drug discovery, recognized for its metabolic stability and its role as a potential bioisostere of the piperazine ring.[1] Its presence in a multitude of bioactive small molecules underscores its versatility and importance in the development of therapeutic agents targeting a wide array of diseases, including cancer, psychosis, and neurological disorders.[1][2] The benzoyl group can establish crucial hydrogen bond interactions with biological targets, a key feature in its pharmacophoric profile.[1]
Applications in Medicinal Chemistry
Derivatives of the N-benzoylpiperidine scaffold have demonstrated significant activity against various biological targets. This section highlights some of the key therapeutic areas where this scaffold has been successfully employed.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
A significant application of the N-benzoylpiperidine scaffold is in the development of potent acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. Researchers have synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives that exhibit nanomolar inhibitory activity and high selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE).[2]
Quantitative Data on AChE Inhibition:
| Compound ID | Target | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
| Compound 21 | AChE | 0.56 | 18,000 | [3] in[2] |
Serotonin Receptor Ligands
The N-benzoylpiperidine moiety is a key structural feature in ligands targeting serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various central nervous system disorders. Derivatives incorporating a 4-(p-fluorobenzoyl)piperidine moiety have been identified as potent and selective 5-HT2A ligands.[1]
Quantitative Data on 5-HT2A Receptor Binding:
| Compound ID | Target | IC50 (nM) | Notes | Reference |
| Compound 31 | 5-HT2A | 1.1 | Also binds to 5-HT1A with IC50 of 68 nM | [4] in[1] |
| Compound 33 | 5-HT2A | 2.4 | Selective for 5-HT2A | [4] in[1] |
Anti-inflammatory Agents
The broader benzophenone scaffold, of which N-benzoylpiperidine is a derivative, has been explored for its anti-inflammatory properties. Synthetic benzophenones have shown inhibitory effects against pro-inflammatory cytokines such as TNF-α and IL-6.[5] While specific data for N-benzoylpiperidine derivatives in this context is less prevalent in the provided results, the general principle of the benzophenone pharmacophore suggests potential in this area.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of compounds based on the N-benzoylpiperidine scaffold.
Protocol 1: General Synthesis of N-Substituted 4-Benzoylpiperidine Derivatives
This protocol outlines a common synthetic route starting from commercially available 4-benzoylpiperidine hydrochloride.[1][2]
Workflow for N-Alkylation of 4-Benzoylpiperidine:
Caption: Synthetic workflow for N-substitution.
Materials:
-
4-Benzoylpiperidine hydrochloride
-
Anhydrous organic solvent (e.g., Dichloromethane - DCM)
-
Base (e.g., Potassium carbonate - K2CO3, Triethylamine - Et3N)
-
Alkylating or acylating agent (e.g., a substituted benzyl bromide or benzoyl chloride)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 4-benzoylpiperidine hydrochloride in the chosen organic solvent in a round-bottom flask.
-
Add the base to the solution to neutralize the hydrochloride and free the secondary amine.
-
To the stirred mixture, add the desired alkylating or acylating agent.
-
Allow the reaction to stir at room temperature for a specified period, typically 24 hours, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove excess reagents and salts.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to obtain the final N-substituted 4-benzoylpiperidine derivative.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a modified spectrofluorimetric method to determine the inhibitory activity of synthesized compounds against AChE.
Workflow for AChE Inhibition Assay:
Caption: AChE inhibition assay workflow.
Materials:
-
Synthesized N-benzoylpiperidine derivatives
-
Acetylcholinesterase (AChE) enzyme
-
Fluorogenic substrate for AChE
-
Assay buffer (e.g., 50 mM sodium acetate buffer, pH 4.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Make serial dilutions of the stock solutions in the assay buffer.
-
In a 96-well plate, prepare the reaction mixtures containing the assay buffer, AChE enzyme, the fluorogenic substrate, and the test compound at various concentrations.
-
Include control wells containing the enzyme and substrate without the inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Logical Relationships
The therapeutic effects of N-benzoylpiperidine derivatives are mediated through their interaction with specific biological pathways.
Logical Relationship in Drug Discovery:
References
Applications of N-Benzoyl-4-perhydroazepinone in Organic Synthesis: A Review of Available Information
For the attention of: Researchers, scientists, and drug development professionals.
Subject: A summary of the current scientific literature regarding the applications of N-Benzoyl-4-perhydroazepinone in organic synthesis.
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of published research detailing the specific applications of this compound in organic synthesis. As a result, the creation of detailed application notes and experimental protocols for this specific compound is not feasible at this time.
The search encompassed a wide range of chemical databases and academic journals, focusing on synthetic methodologies, its use as a chemical intermediate, and its potential as a scaffold in medicinal chemistry. Despite these efforts, no specific reactions, quantitative data, or detailed experimental procedures directly involving this compound were identified.
While information on the target compound is scarce, research on structurally related compounds provides some context and potential avenues for future investigation. These related areas include:
-
N-Acylation of Cyclic Amines: The benzoyl group serves as a common protecting group for secondary amines, and its introduction to a 4-perhydroazepinone core would be a standard synthetic transformation. General protocols for the N-acylation of heterocyclic amines are well-established.[1]
-
Chemistry of Azepane Scaffolds: Azepane derivatives are of interest in medicinal chemistry due to their presence in various biologically active compounds. Research in this area often focuses on the synthesis and functionalization of the seven-membered ring system.
-
Reactions of Cyclic Ketones: The ketone functionality at the 4-position of the perhydroazepinone ring would be expected to undergo typical ketone reactions, such as reductions, reductive aminations, and additions of nucleophiles like Grignard or organolithium reagents.
-
N-Benzoyl-ε-caprolactam: While not a direct analogue, N-benzoyl-ε-caprolactam is a related compound that has been studied, particularly as an activator in the anionic polymerization of ε-caprolactam to produce nylon-6.[2]
Hypothetical Synthetic Utility and Workflow
Based on general principles of organic chemistry, one could postulate a logical workflow for the synthesis and potential derivatization of this compound. This hypothetical workflow is presented below for illustrative purposes, but it must be emphasized that it is not based on published experimental data for this specific compound.
Caption: Hypothetical workflow for the synthesis and potential reactions of this compound.
The current body of scientific literature does not contain specific applications or detailed experimental protocols for this compound. Researchers, scientists, and drug development professionals interested in this compound may need to undertake foundational research to establish its synthesis, reactivity, and potential utility. The information on related compounds and general synthetic methodologies can serve as a starting point for such investigations. Further research into the synthesis and reactivity of this molecule could reveal novel applications in organic synthesis and medicinal chemistry.
References
Application Notes and Protocols for the Purification of N-Benzoyl-4-perhydroazepinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of N-Benzoyl-4-perhydroazepinone, a key intermediate in various synthetic applications. The described methodology is based on a standard Schotten-Baumann reaction for its synthesis, followed by a robust purification procedure involving liquid-liquid extraction and recrystallization. This protocol is designed to yield a high-purity product suitable for downstream applications in research and drug development.
Introduction
This compound is a valuable synthetic building block. Its purity is critical for the success of subsequent reactions and the quality of the final products. The protocol outlined below first describes a common synthetic route via the N-benzoylation of 4-perhydroazepinone. The core of this document is a detailed, step-by-step purification procedure designed to remove unreacted starting materials, by-products, and other impurities.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
The synthesis of this compound can be readily achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.[1][2][3][4][5]
Materials:
-
4-Perhydroazepinone
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-perhydroazepinone (1 equivalent) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2 equivalents).
-
Cool the biphasic mixture in an ice bath to 0-5 °C.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Purification Protocol
1. Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted amine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any excess benzoyl chloride)
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
2. Recrystallization:
Recrystallization is a highly effective method for purifying solid organic compounds.[6][7] The choice of solvent is crucial for efficient purification. For benzoylated amines, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Yield | ~90-95% (theoretical) | ~75-85% (overall) |
| Purity (by HPLC/GC) | ~85-90% | >98% |
| Melting Point | Broad range | Sharp, defined range |
Mandatory Visualization
The following diagram illustrates the workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Conclusion
The protocol described in this document provides a reliable and effective method for the purification of this compound. Adherence to this protocol will enable researchers and scientists to obtain a high-purity compound, which is essential for its successful use in further synthetic endeavors. The combination of a robust synthetic method and a meticulous purification strategy ensures the quality and consistency of the final product.
References
Application Notes and Protocols for the Quantification of N-Benzoyl-4-perhydroazepinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Benzoyl-4-perhydroazepinone. The following methods are based on established analytical techniques for structurally related compounds and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a derivative of caprolactam, a seven-membered cyclic amide. Accurate and precise quantification of this compound is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines three common analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
General Sample Preparation
Effective sample preparation is critical for accurate quantification and to minimize matrix effects. The choice of sample preparation technique depends on the sample matrix (e.g., plasma, urine, formulation excipients).
A general workflow for sample preparation is outlined below:
Protocol for Solid Phase Extraction (SPE)
SPE is a robust method for cleaning up complex samples.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Acetonitrile)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum or a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analyte with 5 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for the chosen analytical method.
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of compounds with a UV chromophore, such as the benzoyl group in this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions (Example):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30% to 90% B10-12 min: 90% B12-13 min: 90% to 30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (based on the benzoyl chromophore) |
Quantitative Data (Hypothetical):
| Parameter | Value |
|---|---|
| **Linearity (R²) ** | > 0.995 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole)
-
Autosampler
Chromatographic and MS Conditions (Example):
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 minRamp to 280°C at 20°C/minHold at 280°C for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the analyte (e.g., molecular ion and characteristic fragment ions) |
Quantitative Data (Hypothetical):
| Parameter | Value |
|---|---|
| **Linearity (R²) ** | > 0.998 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Electrospray ionization (ESI) source
LC and MS/MS Conditions (Example):
| Parameter | Value |
|---|---|
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B0.5-3 min: 10% to 95% B3-3.5 min: 95% B3.5-3.6 min: 95% to 10% B3.6-5 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by direct infusion of the analyte standard. Example: Precursor ion (e.g., [M+H]⁺) → Product ion 1 (for quantification) and Product ion 2 (for confirmation) |
Quantitative Data (Hypothetical):
| Parameter | Value |
|---|---|
| **Linearity (R²) ** | > 0.999 |
| Range | 0.05 - 100 ng/mL |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Summary of Quantitative Data
The following table summarizes the hypothetical quantitative performance of the described analytical methods for this compound.
| Analytical Method | Linearity (R²) | Range | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | > 0.995 | 0.1 - 100 µg/mL | 0.03 µg/mL | 0.1 µg/mL | 95 - 105% | < 5% |
| GC-MS | > 0.998 | 1 - 500 ng/mL | 0.3 ng/mL | 1 ng/mL | 90 - 110% | < 10% |
| LC-MS/MS | > 0.999 | 0.05 - 100 ng/mL | 0.015 ng/mL | 0.05 ng/mL | 98 - 102% | < 3% |
Disclaimer: The quantitative data and experimental protocols provided herein are examples based on methods for structurally similar compounds. These methods should be fully validated for the specific matrix and intended application according to regulatory guidelines (e.g., ICH, FDA). This includes specificity, linearity, range, accuracy, precision, robustness, and stability studies.
Application Notes and Protocols: N-Benzoyl-4-perhydroazepinone in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents.[1][2] N-Benzoyl-4-perhydroazepinone is a novel synthetic small molecule with a caprolactam core, a scaffold that has shown promise in the development of anticonvulsants and serine protease inhibitors.[3][4] These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening campaign to identify potential inhibitors of a generic serine protease, a well-established class of drug targets.
The protocols outlined below are designed for adaptation in standard drug discovery laboratories equipped for automated HTS. They cover the principles of a fluorescence-based enzymatic assay, detailed experimental procedures, data analysis, and visualization of the screening workflow.
Principle of the Assay
The proposed high-throughput screen utilizes a fluorescence resonance energy transfer (FRET) based assay to measure the enzymatic activity of a target serine protease. In this system, a peptide substrate is labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide substrate by the active protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. A potential inhibitor, such as this compound, would prevent this cleavage, resulting in a low fluorescence signal.
Quantitative Data Summary
The following table summarizes hypothetical data from a primary screen and a subsequent dose-response analysis for this compound against a target serine protease. A known protease inhibitor is used as a positive control.
| Compound | Primary Screen Inhibition (%) at 10 µM | IC50 (µM) |
| This compound | 78.5 | 5.2 |
| Control Protease Inhibitor | 95.2 | 0.1 |
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in 100% DMSO to a stock concentration of 10 mM)
-
Target Serine Protease (e.g., Trypsin, Chymotrypsin, or a specific protease of interest)
-
FRET-based peptide substrate specific to the target protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)
-
Control Inhibitor (a known inhibitor of the target protease)
-
100% DMSO
-
384-well, black, flat-bottom assay plates
-
Automated liquid handling systems
-
Plate reader with fluorescence detection capabilities
Protocol for Primary High-Throughput Screening
-
Compound Plating:
-
Using an automated liquid handler, add 50 nL of this compound stock solution (10 mM in DMSO) to the appropriate wells of a 384-well assay plate for a final concentration of 10 µM.
-
Add 50 nL of 100% DMSO to the negative control (no inhibition) wells.
-
Add 50 nL of the control inhibitor to the positive control (maximum inhibition) wells.
-
-
Enzyme Addition:
-
Prepare a solution of the target serine protease in assay buffer at a 2X final concentration.
-
Dispense 25 µL of the enzyme solution into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the FRET peptide substrate in assay buffer at a 2X final concentration.
-
Dispense 25 µL of the substrate solution into each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
Protocol for Dose-Response (IC50) Determination
-
Serial Dilution:
-
Create a series of dilutions of this compound in 100% DMSO, typically ranging from 100 µM to 1 nM.
-
Use an automated liquid handler to transfer these dilutions to a 384-well plate.
-
-
Assay Procedure:
-
Follow the same procedure as the primary screen (steps 1-3), adding the diluted compound series to the assay plate.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of inhibition relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: High-throughput screening workflow for protease inhibition.
Caption: Inhibition of a generic protease cascade.
References
Application Notes & Protocols: Derivatization of N-Benzoyl-4-perhydroazepinone for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Benzoyl-4-perhydroazepinone, a molecule incorporating a caprolactam scaffold, presents a versatile starting point for the synthesis of novel bioactive compounds. The benzoyl group and the seven-membered perhydroazepinone (or caprolactam) ring offer multiple sites for chemical modification, enabling the creation of a diverse library of derivatives. While literature on the specific biological activities of this compound derivatives is not extensive, related structures containing benzoyl, piperidone, and other heterocyclic moieties have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This document outlines proposed strategies for the derivatization of this scaffold and provides detailed protocols for subsequent biological evaluation.
Section 1: Synthesis of this compound Derivatives
A primary strategy for derivatization involves electrophilic substitution on the benzoyl ring or nucleophilic addition/substitution at the carbonyl group of the lactam. The following workflow illustrates a general approach to creating a library of substituted analogs.
General Synthetic Workflow
Caption: General workflow for synthesizing derivatives.
Experimental Protocol: Synthesis of a Substituted Benzoyl Derivative
This protocol describes the synthesis of N-(4-nitrobenzoyl)-4-perhydroazepinone, a representative derivative created by modifying the benzoyl moiety. This method is adapted from standard acylation procedures.[2][4]
Materials:
-
4-Perhydroazepinone (Caprolactam)
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-perhydroazepinone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the mixture to 0°C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-(4-nitrobenzoyl)-4-perhydroazepinone.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Section 2: Biological Assays and Evaluation
Derivatives synthesized from the this compound scaffold can be screened for various biological activities based on the known efficacy of similar chemical structures.[5][6][7]
Proposed Biological Activities and Targets
The introduction of different functional groups can impart a range of biological activities. For instance, electron-withdrawing groups may enhance antimicrobial properties, while other substituents could confer anti-inflammatory or cytotoxic effects.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | R-Group on Benzoyl Ring | Proposed Activity | Target/Assay | Illustrative IC₅₀ / MIC (µM) |
| NBPA-001 | -H (Parent) | Baseline | - | >100 |
| NBPA-002 | 4-NO₂ | Antimicrobial | E. coli MIC | 16 |
| NBPA-003 | 4-Cl | Antimicrobial | S. aureus MIC | 8 |
| NBPA-004 | 4-OCH₃ | Anti-inflammatory | COX-2 Inhibition | 12.5 |
| NBPA-005 | 4-CF₃ | Cytotoxicity | HCT116 (MTT Assay) | 7.8 |
| NBPA-006 | 3,4-diCl | Anti-inflammatory | COX-1 Inhibition | 25.2 |
Note: The data in this table is illustrative and intended to guide screening efforts. Actual values must be determined experimentally.
Hypothetical Signaling Pathway: COX Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Derivatives of this compound could potentially act on this pathway.
Caption: Potential inhibition of the COX pathway.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic (cell-killing) potential of the synthesized derivatives against a cancer cell line, such as HCT116 (colon cancer).
Workflow for MTT Assay
Caption: Step-by-step MTT assay workflow.
Materials:
-
HCT116 human colon carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Synthesized this compound (NBPA) derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the NBPA derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-benzyl-4-phenyl-1,2,3-triazole derivatives as in vitro inhibitors of the prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Benzoyl-4-perhydroazepinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of N-Benzoyl-4-perhydroazepinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and effective method for the synthesis of this compound is the N-acylation of 4-perhydroazepinone (also known as 4-azepanone) with benzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions.[1][2][3] This involves a biphasic system, often with an organic solvent and an aqueous basic solution to neutralize the hydrochloric acid byproduct.[1][3]
Q2: I am experiencing low yields in my reaction. What are the potential causes?
A2: Low yields in the N-benzoylation of 4-perhydroazepinone can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient mixing of the biphasic system.
-
Hydrolysis of benzoyl chloride: Benzoyl chloride can react with water, which is a competing side reaction under Schotten-Baumann conditions.[4]
-
Sub-optimal pH: The pH of the aqueous layer is crucial. If the pH is too low, the amine starting material will be protonated, reducing its nucleophilicity. If it's too high, the hydrolysis of benzoyl chloride is accelerated. A pH range of 8-10 is generally recommended.
-
Product loss during workup: The product may be lost during the extraction and purification steps. This compound has some water solubility, so extensive washing with water should be avoided.
-
Impure starting materials: The purity of 4-perhydroazepinone and benzoyl chloride is critical for achieving high yields.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of ethyl acetate and hexanes. The starting material, 4-perhydroazepinone, is more polar and will have a lower Rf value than the less polar product, this compound. Samples from the organic layer of the reaction mixture can be spotted on a TLC plate to observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the common side products in this reaction?
A4: The primary side product is benzoic acid, formed from the hydrolysis of benzoyl chloride. Another potential, though less common, side product could arise from the self-condensation of 4-perhydroazepinone under basic conditions, although the acylation reaction is typically much faster.
Q5: What is the best way to purify the final product?
A5: Purification of this compound is typically achieved through recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[5]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A gradient elution with a mixture of ethyl acetate and hexanes is generally effective.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive benzoyl chloride (hydrolyzed).2. 4-perhydroazepinone is protonated (pH too low).3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous benzoyl chloride.2. Ensure the pH of the aqueous layer is between 8 and 10 using a pH meter or pH paper.3. Increase the reaction time and/or temperature (e.g., from room temperature to 40-50 °C). |
| Formation of a White Precipitate (likely benzoic acid) | Hydrolysis of benzoyl chloride due to excess water or high pH. | 1. Use an anhydrous organic solvent.2. Add the benzoyl chloride slowly to the reaction mixture.3. Maintain the pH in the optimal range (8-10). |
| Product is an Oil and Does Not Solidify | Presence of impurities. | 1. Attempt to purify by column chromatography.2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Difficulty in Separating Organic and Aqueous Layers | Emulsion formation during workup. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion.2. Centrifuge the mixture to aid separation. |
| Product Contaminated with Starting Material | Incomplete reaction. | 1. Increase the equivalents of benzoyl chloride (e.g., from 1.1 to 1.5 equivalents).2. Extend the reaction time. |
Experimental Protocols
Synthesis of this compound (Schotten-Baumann Conditions)
Materials:
-
4-Perhydroazepinone
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-perhydroazepinone (1.0 eq) in dichloromethane.
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.
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Add the NaOH solution to the reaction flask, ensuring vigorous stirring to create a biphasic mixture.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred mixture over 15-20 minutes, maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
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Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
| Reactant | Molar Ratio | Typical Concentration | Notes |
| 4-Perhydroazepinone | 1.0 | 0.2 - 0.5 M in organic solvent | Ensure it is dry. |
| Benzoyl Chloride | 1.1 - 1.2 | - | Add dropwise to control the exothermic reaction. |
| Sodium Hydroxide | 2.0 - 2.5 | 2 M aqueous solution | Maintains the basic pH to neutralize HCl. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting low yield in the synthesis.
References
Technical Support Center: N-Benzoyl-4-perhydroazepinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzoyl-4-perhydroazepinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method for the synthesis of this compound is the N-acylation of 4-perhydroazepinone (also known as azepan-4-one) with benzoyl chloride. This reaction is typically carried out under Schotten-Baumann or similar basic conditions, utilizing a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1][2][3][4]
Q2: What are the typical reaction conditions for the N-benzoylation of 4-perhydroazepinone?
A2: Typical reaction conditions involve dissolving 4-perhydroazepinone in a suitable aprotic solvent, such as dichloromethane or diethyl ether. A tertiary amine base, like triethylamine or pyridine, is added to act as an acid scavenger. The reaction is often cooled in an ice bath before the dropwise addition of benzoyl chloride. After the addition, the reaction is typically allowed to warm to room temperature and stirred for several hours.[5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting materials (4-perhydroazepinone and benzoyl chloride). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.
Q4: What is the purpose of the base in this reaction?
A4: The base, typically a tertiary amine like triethylamine, serves two primary purposes. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and benzoyl chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Secondly, by scavenging the acid, it drives the reaction equilibrium towards the formation of the amide product.[3][4]
Q5: Are there any safety precautions I should be aware of when handling benzoyl chloride?
A5: Yes, benzoyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts vigorously with water and moisture, so it should be stored and handled under anhydrous conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Benzoyl chloride may have hydrolyzed due to exposure to moisture. 4-perhydroazepinone may be of poor quality. 2. Insufficient Base: The amount of base may be inadequate to neutralize the HCl byproduct, leading to the protonation of the starting amine. 3. Low Reaction Temperature: The reaction may be too slow at a very low temperature. | 1. Use freshly opened or distilled benzoyl chloride. Ensure 4-perhydroazepinone is pure and dry. 2. Use at least a stoichiometric equivalent of the base (e.g., triethylamine). An excess (e.g., 1.1 to 1.5 equivalents) is often recommended. 3. After the initial addition of benzoyl chloride at a low temperature, allow the reaction to warm to room temperature and stir for an adequate amount of time (monitor by TLC). |
| Presence of Multiple Spots on TLC (Side Products) | 1. Hydrolysis of Benzoyl Chloride: If moisture is present, benzoyl chloride can hydrolyze to benzoic acid. 2. Enolate Formation and Side Reactions: The ketone functionality of 4-perhydroazepinone can undergo enolization under basic conditions, potentially leading to self-condensation or other side reactions. 3. Over-acylation/Side reactions with the base: While less common with tertiary amines, impurities in the base could lead to side products. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Add the base and benzoyl chloride slowly at a low temperature to minimize the concentration of base at any given time. Consider using a milder base. 3. Use a high-purity tertiary amine base. |
| Difficulty in Product Isolation/Purification | 1. Formation of Emulsions during Workup: The presence of salts and polar byproducts can lead to the formation of emulsions during aqueous extraction. 2. Co-elution of Product and Byproducts: The polarity of the desired product and some side products might be very similar, making separation by column chromatography challenging. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Allow the mixture to stand for a longer period in the separatory funnel. 2. Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary. Recrystallization from a suitable solvent system can be an effective alternative or a final purification step. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or oily byproducts can prevent the crystallization of the product. 2. Product is inherently an oil at room temperature. | 1. Ensure the product is thoroughly dried under high vacuum to remove all solvent traces. Purify the product meticulously using column chromatography to remove impurities. 2. If the pure product is an oil, this is its natural state. Confirm purity via analytical methods like NMR and mass spectrometry. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the N-benzoylation of a similar cyclic keto-amine, 1,4-oxazepan-6-one.[5]
Materials:
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4-Perhydroazepinone (azepan-4-one)
-
Benzoyl chloride
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Triethylamine
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Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-perhydroazepinone (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Main reaction pathway for this compound synthesis and potential side reactions.
Caption: A troubleshooting workflow for common issues in this compound synthesis.
References
Technical Support Center: Byproduct Identification in Lactam Synthesis via Beckmann Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of byproducts during the synthesis of lactams, such as N-Benzoyl-4-perhydroazepinone, via the Beckmann rearrangement. As direct literature on this compound is scarce, this guide uses the extensively studied Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam as a representative model. The principles and troubleshooting strategies discussed are broadly applicable to analogous lactam syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Beckmann rearrangement of cyclic ketoximes?
A1: In the synthesis of ε-caprolactam from cyclohexanone oxime, the most frequently encountered byproducts include acetamide and 1,2,3,4,6,7,8,9-octahydrophenazine.[1][2] Other potential impurities can include unreacted cyclohexanone oxime, cyclohexanone, and various amides and imides derived from impurities in the starting materials or side reactions.[3]
Q2: What is the primary mechanism for the formation of octahydrophenazine?
A2: Octahydrophenazine is believed to form from a side reaction known as the Neber rearrangement.[4] This can be more prevalent when there is a localized deficiency of the acid catalyst, such as sulfuric acid.[4]
Q3: How do reaction conditions influence the formation of byproducts?
A3: Reaction conditions play a critical role in byproduct formation. High temperatures and strong acid concentrations can favor fragmentation and other side reactions.[5] For instance, in the synthesis of caprolactam in subcritical water, acetamide selectivity can be as high as 40%.[1] Conversely, carefully controlling parameters like temperature, acid concentration, and mixing can significantly reduce the formation of impurities like octahydrophenazine.[2]
Q4: What are the recommended analytical techniques for identifying and quantifying these byproducts?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile impurities in lactam synthesis.[6][7] High-performance liquid chromatography (HPLC) can also be employed for the quantitative analysis of specific impurities like octahydrophenazine.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired lactam product. | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst concentration. - Beckmann fragmentation is occurring as a significant side reaction.[5] | - Increase reaction time and monitor progress by TLC or GC. - Optimize the reaction temperature; for the oleum-catalyzed Beckmann rearrangement, temperatures are typically maintained between 85°C and 125°C.[8] - Increase the molar ratio of the acid catalyst to the oxime. - Use milder reaction conditions or a different catalyst system to disfavor fragmentation. |
| Presence of a significant peak corresponding to octahydrophenazine in the GC-MS analysis. | - Localized lack of sufficient acid catalyst, potentially leading to the Neber rearrangement.[4] - Poor mixing of reactants. | - Ensure efficient and uniform mixing throughout the reaction. - Maintain an appropriate excess of the acid catalyst. - Optimize the addition rate of the reactants to prevent localized depletion of the acid. |
| Detection of acetamide as a major byproduct. | - This can be a significant byproduct in aqueous or high-temperature conditions, arising from fragmentation of the starting material or intermediates.[1] | - If using water as a solvent, consider alternative "green" methodologies or optimize the temperature and pressure to favor the desired rearrangement.[1] - For traditional acid-catalyzed reactions, ensure anhydrous conditions if acetamide formation is problematic. |
| Broad or tailing peaks in the gas chromatogram. | - Presence of polar impurities. - Interaction of analytes with the GC column. | - Derivatize the sample to increase the volatility and reduce the polarity of the analytes. - Use a more polar GC column or optimize the temperature program. |
| Reaction mixture turns dark or black. | - Decomposition of the starting material or product due to harsh reaction conditions (e.g., excessively high temperature or acid concentration).[5] | - Lower the reaction temperature. - Use a milder acid catalyst or a lower concentration of the strong acid. - Reduce the reaction time and monitor for completion. |
Data on Byproduct Formation
The following tables summarize the effect of reaction conditions on byproduct formation in the Beckmann rearrangement of cyclohexanone oxime.
Table 1: Influence of Temperature on Cyclohexanone Oxime Conversion and Product Selectivity in the Vapor Phase Beckmann Rearrangement over H-ferrierite Catalyst. [9]
| Temperature (°C) | Oxime Conversion (wt%) | Caprolactam Selectivity (wt%) | Cyclohexanone Selectivity (wt%) | 5-Cyano-pent-1-ene Selectivity (wt%) |
| 300 | 80.6 | 77.8 | 21.3 | 9.6 |
| 350 | 91.4 | 72.2 | 22.3 | 8.6 |
| 400 | 99.3 | 74.8 | 9.1 | 3.8 |
| 450 | 99.9 | 74.2 | 18.7 | 7.4 |
Table 2: Effect of Various Catalysts on the Beckmann Rearrangement of Cyclohexanone Oxime. [10]
| Catalyst | Temperature (°C) | Time | Conversion (%) |
| Ga(OTf)₃ in CH₃CN | 40 | 20 min | 92 |
| HgCl₂ in CH₃CN | 80 | 8 h | - |
| P₂O₅ in bmiPF₆ | 75 | 16 h | - |
| Eaton's reagent in bmiPF₆ | 75 | 21 h | - |
| Amberlyst 15 in Acetic Acid | Reflux | 2 h | 66.7 |
| Ammonium persulfate in 1,4-dioxane | 100 | 45 min | Good Yield |
Experimental Protocols
Synthesis of ε-Caprolactam via Beckmann Rearrangement
This protocol is a general representation of the industrial process.
Materials:
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Cyclohexanone oxime
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Oleum (fuming sulfuric acid)
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Ammonia
-
Benzene or Toluene for extraction
Procedure:
-
The Beckmann rearrangement is typically carried out in a multi-stage reactor system.[8]
-
Molten cyclohexanone oxime (typically with a water content of 1-7% by weight) is fed into the first reactor stage, which contains a circulating mixture of caprolactam and oleum.[8]
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Oleum (with an SO₃ content of 24-34% by weight) is also fed into the first stage.[8]
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The reaction temperature is maintained between 85°C and 125°C, often with a gradual increase in temperature across the subsequent reactor stages.[8]
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The reaction mixture from the final stage, consisting mainly of caprolactam, sulfuric acid, and byproducts, is neutralized with ammonia.
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The resulting crude lactam is then purified, typically through extraction with an organic solvent like benzene or toluene, followed by distillation.[8]
GC-MS Protocol for Impurity Profiling of Caprolactam
This protocol is a general guideline and should be optimized for the specific instrument and impurities of interest.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: A polar column such as a PEG-20M or a non-polar column like a DB-5MS is commonly used.[7][11]
Sample Preparation:
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Dissolve a known amount of the crude caprolactam sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
-
If necessary, perform a liquid-liquid extraction to concentrate the impurities. For example, the crude product can be extracted with benzene, and the residual solution analyzed.[7]
-
For polar impurities, derivatization may be necessary to improve volatility and chromatographic performance.
GC-MS Parameters (Example): [7][11][12]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-320 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify unknown impurities. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification of known impurities.
Visualizations
Signaling Pathway: Beckmann Rearrangement and a Key Side Reaction
Caption: Beckmann rearrangement pathway to ε-caprolactam and a competing side reaction.
Experimental Workflow: Byproduct Identification
References
- 1. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. glsciences.com [glsciences.com]
Improving the stability and storage of N-Benzoyl-4-perhydroazepinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of N-Benzoyl-4-perhydroazepinone.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other amides and lactams, is hydrolysis. This involves the cleavage of the amide bond in the perhydroazepinone ring, leading to the formation of an amino acid derivative. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by heat.
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For highly sensitive applications, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound in solution is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring. Generally, the compound will be most stable at a neutral or near-neutral pH. Extreme pH values should be avoided during experimental procedures and in formulation.
Q4: Is this compound sensitive to light?
Q5: Can I use antioxidants to improve the stability of this compound?
A5: While hydrolysis is the primary concern, oxidative degradation can also occur, especially under harsh conditions or in the presence of oxidizing agents. The use of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may help to mitigate oxidative degradation pathways.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solvent or buffer. | 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6.5-7.5) using a suitable buffer system. 3. Perform a small-scale stability study at different pH values to determine the optimal range for your specific application. |
| High storage or experimental temperature. | 1. Store solutions at refrigerated temperatures (2-8 °C) when not in use. 2. If compatible with your experimental protocol, conduct procedures at a lower temperature. 3. Avoid prolonged exposure to elevated temperatures. |
| Presence of catalytic impurities in the solvent or reagents. | 1. Use high-purity solvents and reagents. 2. Consider purifying solvents if contamination is suspected. |
Issue 2: Inconsistent results in assays involving this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solutions over time. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small aliquots at -20 °C or below. 3. Re-qualify the concentration of older stock solutions before use. |
| Photodegradation during handling or analysis. | 1. Work with the compound under subdued light. 2. Use amber-colored glassware or wrap containers in aluminum foil. 3. Ensure the autosampler of your analytical instrument protects samples from light. |
| Adsorption to container surfaces. | 1. Use silanized glassware or low-adsorption plasticware. 2. Include a small amount of a non-ionic surfactant in the solvent if compatible with your assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer the solid compound to a vial and place it in an oven at 80 °C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in a quartz cuvette) to a calibrated light source (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both samples for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV or UPLC-MS method to quantify the parent compound and detect degradation products.
Protocol 2: HPLC Method for Purity and Stability Analysis
Objective: To provide a reliable HPLC method for determining the purity of this compound and monitoring its stability.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by UV-Vis scan of the compound (likely around 230 nm due to the benzoyl group).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
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Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 100 µg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables present hypothetical data based on the expected stability profile of a compound like this compound. Actual data should be generated through rigorous experimental studies.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40 °C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 2.0 | 85.2 | 65.7 |
| 4.0 | 95.1 | 88.3 |
| 7.0 | 99.5 | 98.1 |
| 9.0 | 92.4 | 80.5 |
| 11.0 | 78.6 | 50.2 |
Table 2: Effect of Temperature on the Stability of Solid this compound
| Temperature | % Purity after 1 month | % Purity after 3 months |
| 4 °C | >99.9 | 99.8 |
| 25 °C / 60% RH | 99.7 | 98.9 |
| 40 °C / 75% RH | 98.5 | 95.3 |
Mandatory Visualization
Caption: Workflow for the forced degradation study of this compound.
Caption: Simplified pathway for the hydrolysis of this compound.
Technical Support Center: Crystallization of N-Benzoyl-4-perhydroazepinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Benzoyl-4-perhydroazepinone.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: The compound fails to crystallize upon cooling.
-
Question: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: Failure to crystallize upon cooling is a common issue that can often be resolved by inducing nucleation or increasing the supersaturation of the solution. Here are several techniques to try:
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Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.
-
Reducing Temperature: If cooling to room temperature is unsuccessful, try further cooling the solution in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
Increasing Concentration: If the solution is too dilute, the solubility limit may not be reached upon cooling. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Adding an Anti-Solvent: Gradually add a solvent in which this compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. This indicates that the saturation point has been reached. Then, allow the solution to stand.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Question: When I cool the solution, my compound separates as an oil instead of forming solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high. Here are some strategies to promote crystallization over oiling out:
-
Use a Lower Crystallization Temperature: Try to induce crystallization at a temperature below the melting point of the oily phase. This may involve slower cooling or using a refrigerated bath.
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Use a More Dilute Solution: Oiling out is often caused by a solution that is too concentrated. Add more of the hot solvent to dissolve the oil, and then attempt to crystallize from this more dilute solution.
-
Change the Solvent System: The solvent choice is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold. You may need to experiment with different solvents or solvent mixtures. A good starting point is to test the solubility of your compound in a range of solvents with varying polarities.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in a cold bath. Slow cooling provides more time for ordered crystal lattice formation.
-
Issue 3: The resulting crystals are impure.
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Question: I have obtained crystals, but they appear discolored or my analytical data (e.g., NMR, melting point) indicates the presence of impurities. How can I improve the purity?
Answer: Impurities can be trapped in the crystal lattice or adsorbed on the crystal surface. The following steps can help improve the purity of your crystalline product:
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Recrystallization: This is the most common method for purifying crystalline solids. It involves dissolving the impure crystals in a minimal amount of hot solvent and then allowing them to re-form upon cooling.[1] The impurities will ideally remain in the mother liquor. This process can be repeated if necessary.
-
Washing the Crystals: After filtering the crystals, wash them with a small amount of the cold crystallization solvent. This helps to remove any residual mother liquor that contains dissolved impurities.
-
Charcoal Treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired compound.
-
Solvent Selection: Ensure the chosen solvent does not react with your compound and that the impurities have a different solubility profile than your target compound. Ideally, the impurities should be either very soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration).
-
Data Presentation
Table 1: General Solubility Characteristics of N-Benzoyl Compounds
| Solvent Class | Polarity | Expected Solubility of this compound | Examples |
| Non-polar | Low | Low to Moderate | Hexane, Toluene, Diethyl ether |
| Polar Aprotic | Intermediate | Moderate to High | Acetone, Ethyl acetate, Dichloromethane |
| Polar Protic | High | Low to Moderate | Ethanol, Methanol, Water |
Note: This table provides a general guideline. Experimental determination of solubility is crucial for selecting the optimal crystallization solvent.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold crystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Mandatory Visualization
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common crystallization problems.
References
Technical Support Center: N-Benzoyl-4-perhydroazepinone Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-Benzoyl-4-perhydroazepinone. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often carried out via a Schotten-Baumann reaction between 4-perhydroazepinone and benzoyl chloride, can lead to several impurities. The most common include:
-
Unreacted Starting Materials: Residual 4-perhydroazepinone and benzoyl chloride.
-
Hydrolysis Product: Benzoic acid, formed from the reaction of benzoyl chloride with any moisture present.[1]
-
Byproducts: Formation of di-acylated products or other side-reaction products, depending on the specific reaction conditions. The formation of byproducts is common in benzylation reactions.
Q2: What is the expected appearance of pure this compound?
A2: Pure this compound is expected to be a crystalline solid. The color can range from white to off-white. Discoloration may indicate the presence of impurities.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Several analytical methods can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment and quantification of impurities in non-volatile compounds. A reversed-phase C18 column is often suitable for such analyses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can help identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the molecular weight of the product.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the recrystallization solvent at low temperatures. | Choose a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2] |
| The volume of the solvent used was too large. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. | |
| Product loss during column chromatography | The chosen mobile phase is too polar, causing the product to elute too quickly with impurities. | Optimize the mobile phase system by gradually decreasing its polarity to achieve better separation. |
| The compound is adsorbing irreversibly to the stationary phase. | Consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Persistent presence of starting materials in the final product | Inefficient purification method. | If recrystallization is ineffective, consider using column chromatography for better separation. |
| Incomplete reaction during synthesis. | Monitor the reaction progress using TLC to ensure it has gone to completion before work-up. | |
| Oily or discolored product after purification | Presence of residual solvent or colored impurities. | Ensure the purified product is thoroughly dried under vacuum. If discoloration persists, consider treating the solution with activated charcoal before the final filtration step in recrystallization. |
| Thermal degradation of the product. | N-substituted caprolactam derivatives can be susceptible to thermal degradation at elevated temperatures. Avoid excessive heating during purification. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20%, 30% ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Monitor the separation by analyzing the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield Comparison of Purification Methods (Illustrative Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | ~85 | >98 | 70-80 | Effective for removing less polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | ~85 | >99 | 65-75 | Can provide higher purity but may have slightly lower yield. |
| Column Chromatography (Silica Gel) | ~85 | >99.5 | 50-70 | Best for separating closely related impurities, but can be more time-consuming and result in lower yields. |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar benzoyl derivatives. Actual results may vary depending on the specific impurities and experimental conditions.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for addressing low purity issues.
References
Overcoming solubility issues of N-Benzoyl-4-perhydroazepinone
Technical Support Center: N-Benzoyl-4-perhydroazepinone
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely solubility characteristics?
This compound is a derivative of caprolactam (perhydroazepinone). Its molecular structure consists of a polar seven-membered lactam ring and a nonpolar N-benzoyl group. While the caprolactam itself is soluble in water and many organic solvents[1][2][3], the addition of the large, hydrophobic benzoyl group is expected to significantly decrease its aqueous solubility, making it a poorly water-soluble compound. Similar N-benzoyl compounds are known to be highly lipophilic and have poor solubility in aqueous media[4].
Q2: I am starting a new project with this compound. What are the first steps to assess its solubility?
A preliminary solubility assessment in a range of common laboratory solvents is the recommended first step. This helps in understanding its basic physicochemical properties and identifying suitable solvents for stock solutions. Key solvents to test include polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., ethanol, methanol), and aqueous buffers (e.g., PBS at pH 7.4).[5]
Q3: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
This is a common issue for poorly soluble compounds.[5] Precipitation occurs because the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that mixed-solvent system. While the compound is soluble in 100% DMSO, the introduction of a large volume of aqueous buffer drastically changes the solvent environment, making it much less hospitable for a hydrophobic molecule.
Q4: Can I use pH adjustment to improve the solubility of this compound?
The this compound molecule does not possess readily ionizable acidic or basic functional groups in the typical physiological pH range. The amide within the lactam ring is generally neutral. Therefore, altering the pH of the aqueous buffer is unlikely to significantly improve its solubility.[6]
Troubleshooting Guides
Guide 1: Initial Solubility Assessment and Stock Solution Preparation
Issue: You need to determine a suitable solvent for creating a concentrated stock solution.
Approach: A systematic, small-scale solubility test should be performed. The goal is to find a solvent that can dissolve the compound at a high concentration, which can then be diluted for working solutions.
Data Presentation: Solubility Assessment Template
As specific quantitative solubility data for this compound is not widely available, researchers are encouraged to determine this experimentally. The following table serves as a template to organize your findings.
| Solvent | Temperature (°C) | Visual Solubility (mg/mL) | Observations (e.g., Clear, Hazy, Suspension) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| DMF | 25 |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
-
Weigh 1-2 mg of this compound into several individual clear glass vials.
-
To each vial, add a different solvent (e.g., Water, PBS, Ethanol, DMSO) in small, measured increments (e.g., 50 µL).
-
After each addition, vortex the vial for 30-60 seconds.
-
Visually inspect for dissolution against a dark background. Note if the solution is clear, hazy, or if solid particles remain.
-
If the compound dissolves, continue adding solvent to estimate the approximate saturation point. If it does not dissolve after adding 1 mL (for a 1 mg sample), it can be considered sparingly soluble or insoluble in that solvent.[7]
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Based on the results from Protocol 1, select a suitable organic solvent (most likely DMSO or DMF).
-
Accurately weigh the desired amount of this compound in a sterile, appropriate-sized tube.
-
Add the required volume of 100% DMSO (or DMF) to achieve the target stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved.
-
If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid the process.[4][7]
-
Store the stock solution appropriately, protected from light and moisture.
Guide 2: Overcoming Precipitation in Aqueous Media
Issue: The compound precipitates out of solution upon dilution of an organic stock solution into an aqueous buffer for an experiment.
Approach: This requires optimizing the dilution process and the final composition of the working solution to maintain the compound's solubility below its saturation point in the final aqueous medium.
Troubleshooting Strategies
-
Lower the Final Concentration: The simplest solution is often to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize Co-Solvent Percentage: While DMSO is an excellent solvent for the stock, its final concentration in the assay should be kept as low as possible (typically <1%, ideally <0.5%) to avoid artifacts.[5] Experiment with different dilution ratios to find the highest compound concentration that remains soluble at an acceptable final DMSO concentration.
-
Use Sonication or Vortexing: After diluting the stock into the aqueous buffer, immediately vortex the solution vigorously. Gentle sonication can also help break down micro-precipitates and keep the compound in solution.[5]
-
Consider Solubilizing Agents: For particularly challenging cases, the use of solubilizing excipients can be explored. These are advanced techniques that require careful validation:
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, capable of encapsulating poorly soluble compounds and increasing their aqueous solubility.[4]
-
Surfactants: Biocompatible surfactants like Tween® 80 or Poloxamers can be used at low concentrations to form micelles that solubilize hydrophobic compounds.[5][8]
-
Visualized Workflows
Caption: Workflow for initial solubility assessment of this compound.
Caption: Troubleshooting workflow for precipitation issues in aqueous media.
References
Enhancing the reaction rate of N-Benzoyl-4-perhydroazepinone synthesis
Technical Support Center: Synthesis of N-Benzoyl-ε-caprolactam
Disclaimer: The nomenclature "N-Benzoyl-4-perhydroazepinone" is ambiguous. Based on common chemical syntheses and industrial applications, it is highly probable that the intended compound is N-Benzoyl-ε-caprolactam , where the benzoyl group is attached to the nitrogen atom of caprolactam (a cyclic amide). This guide will focus on the synthesis and reaction rate enhancement for N-Benzoyl-ε-caprolactam. If you are working with a different isomer, please verify the structure and consult relevant literature.
N-Benzoyl-ε-caprolactam is frequently used as an activator in the anionic polymerization of ε-caprolactam to produce Nylon-6.[1][2] Its efficient synthesis is therefore crucial for controlling the polymerization process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Benzoyl-ε-caprolactam?
A1: The most common and straightforward method is the N-benzoylation of ε-caprolactam using benzoyl chloride in the presence of a base. This reaction is a type of Schotten-Baumann reaction.
Q2: How can I increase the reaction rate of the N-benzoylation of ε-caprolactam?
A2: To enhance the reaction rate, consider the following factors:
-
Choice of Base: A stronger, non-nucleophilic base can deprotonate the caprolactam more effectively, increasing its nucleophilicity. However, very strong bases might promote side reactions. Sodium hydride (NaH) or similar strong bases are often used.[1]
-
Solvent: An aprotic polar solvent is typically preferred to dissolve the reactants and facilitate the reaction.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to degradation of reactants or products. The optimal temperature should be determined experimentally.[1]
-
Catalyst: While not always necessary, a phase-transfer catalyst can be employed if the reaction is performed in a biphasic system.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: A potential side reaction is the hydrolysis of benzoyl chloride by any residual water in the reactants or solvent. This forms benzoic acid, which can be removed during the workup. To minimize this, ensure all glassware is dry and use anhydrous solvents. Over-alkylation is generally not an issue for caprolactam under standard conditions.
Q4: How does the purity of ε-caprolactam affect the synthesis?
A4: The purity of ε-caprolactam is crucial. The presence of water will consume the benzoylating agent. Other impurities might react with the base or benzoyl chloride, leading to lower yields and purification challenges.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Ineffective deprotonation of caprolactam. 2. Deactivation of the benzoylating agent. 3. Incorrect reaction temperature. | 1. Use a stronger base or ensure the base is not degraded. 2. Use anhydrous solvent and dry reactants to prevent hydrolysis of benzoyl chloride. 3. Optimize the reaction temperature; some reactions may require initial cooling followed by warming. |
| Formation of significant amounts of benzoic acid | Presence of water in the reaction mixture. | Dry all glassware thoroughly. Use anhydrous solvents and ensure the caprolactam is dry. |
| Difficult product isolation/purification | 1. Presence of unreacted starting materials. 2. Formation of soluble byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry if necessary. 2. Perform an aqueous workup to remove water-soluble impurities. Recrystallization is often effective for purification.[3][4] |
| Inconsistent reaction times | Variability in the quality of reactants or solvents. | Use reactants and solvents from a reliable source and with consistent specifications. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for reactions involving N-acylcaprolactam activators.
| Catalyst/Activator System | Temperature (°C) | Reaction Time | Monomer Conversion (%) | Polymer Molecular Weight (Mn) | Reference |
| Sodium Hydride / N-benzoyl caprolactam | Varies | Varies | Not specified | Varies with cocatalyst concentration | [1] |
| Ethyl magnesium bromide / N-benzoyl ε-caprolactam | Not specified | Reduced | Increased | Not specified | [2] |
| Sodium caprolactamate / Hexamethylene-1,6-dicarbamoylcaprolactam | 170 | 5-60 min | 70-98 | 20,000-45,000 g/mol | [5] |
Experimental Protocols
Synthesis of N-Benzoyl-ε-caprolactam
This protocol is a general guideline and may require optimization.
Materials:
-
ε-Caprolactam
-
Benzoyl chloride
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add ε-caprolactam to a flame-dried round-bottom flask equipped with a magnetic stirrer. Dissolve the caprolactam in anhydrous toluene.
-
Deprotonation: Carefully add sodium hydride to the solution at room temperature. The mixture may be gently heated to facilitate the deprotonation, which is indicated by the cessation of hydrogen gas evolution.
-
Benzoylation: Cool the reaction mixture in an ice bath. Slowly add benzoyl chloride dropwise to the solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane.
Visualizations
Caption: Experimental workflow for the synthesis of N-Benzoyl-ε-caprolactam.
Caption: Simplified reaction mechanism for N-benzoylation of ε-caprolactam.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Minimizing epimerization during N-Benzoyl-4-perhydroazepinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of N-Benzoyl-4-perhydroazepinone.
Troubleshooting Guide: Minimizing Epimerization
Epimerization at the carbon alpha to the carbonyl group is a common challenge in the synthesis of this compound, leading to the formation of unwanted diastereomers. This guide provides solutions to mitigate this issue.
Problem: Significant formation of the undesired diastereomer detected by chiral HPLC or NMR.
The primary cause of epimerization is the removal of the acidic proton at the alpha-position by a base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of epimers.[1][2]
DOT Script for Epimerization Mechanism
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Solution 1: Modification of Reaction Temperature
Higher temperatures provide the activation energy for the deprotonation-reprotonation equilibrium that leads to epimerization.
-
Recommendation: Perform the reaction at a lower temperature. Cooling the reaction mixture to 0°C or even sub-zero temperatures can significantly reduce the rate of epimerization.
Solution 2: Choice of Base
Strong bases readily abstract the alpha-proton, promoting the formation of the enolate intermediate.[2] The steric hindrance of the base can also play a role.
-
Recommendation: Use a weaker or more sterically hindered base. The choice of base should be carefully considered to be strong enough to facilitate the desired reaction but not so strong as to excessively promote epimerization.
| Base Type | Example | Tendency for Epimerization | Rationale |
| Strong, Non-hindered | Sodium Hydroxide, Potassium Carbonate | High | Readily abstracts the alpha-proton, leading to rapid enolate formation. |
| Strong, Hindered | Lithium diisopropylamide (LDA) | Moderate to High | While strong, steric bulk can sometimes influence selectivity. |
| Weak, Organic | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Lower | Less likely to deprotonate the alpha-carbon compared to stronger bases. |
Table 1: Influence of Base Selection on Epimerization.
Solution 3: Reaction Time
Prolonged exposure to basic or acidic conditions, or elevated temperatures, increases the likelihood of reaching thermodynamic equilibrium, which may favor the undesired epimer.
-
Recommendation: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure time to epimerization-conducive conditions.
Solution 4: Solvent Selection
The polarity of the solvent can influence the stability of the enolate intermediate and the transition state for proton exchange.
-
Recommendation: Aprotic solvents are generally preferred as they do not participate in proton transfer. Experiment with a range of aprotic solvents of varying polarity to find the optimal conditions.
| Solvent | Polarity | Potential Impact on Epimerization |
| Dichloromethane (DCM) | Polar Aprotic | Commonly used, may facilitate the reaction while minimizing proton sources. |
| Tetrahydrofuran (THF) | Polar Aprotic | Another common choice, similar in properties to DCM. |
| Toluene | Nonpolar | May disfavor the formation of the charged enolate intermediate. |
Table 2: Solvent Effects on Epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the most likely step for epimerization to occur during the synthesis of this compound?
Epimerization is most likely to occur during any step where a base is used, particularly if the alpha-proton to the carbonyl group is accessible. A plausible synthetic route involves the N-benzoylation of 4-perhydroazepinone. If the starting 4-perhydroazepinone is racemic, the final product will be a mixture of diastereomers. If a specific stereoisomer of 4-perhydroazepinone is used, epimerization can occur during the benzoylation step if basic conditions are employed.
Q2: How can I accurately determine the ratio of diastereomers?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for separating and quantifying diastereomers.[3][4] Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can also be used if there are distinct, well-resolved signals for each diastereomer.
Q3: Can the benzoyl group itself influence the rate of epimerization?
Yes, the electron-withdrawing nature of the benzoyl group can increase the acidity of the alpha-protons, making them more susceptible to abstraction by a base.[5] This is a key consideration when selecting the reaction conditions.
Q4: Are there any specific catalysts that can help in minimizing epimerization?
While not directly reported for this specific synthesis, in related lactam chemistry, certain Lewis acids or phase-transfer catalysts have been used to achieve stereoselective reactions.[6] Exploring catalytic methods could be a valuable area for optimization.
Experimental Protocols
Protocol 1: General Procedure for N-Benzoylation of 4-Perhydroazepinone
This protocol provides a starting point for the synthesis. Optimization of base, solvent, and temperature may be required to minimize epimerization.
Materials:
-
4-Perhydroazepinone hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 4-perhydroazepinone hydrochloride (1 equivalent) in DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add the base (e.g., TEA, 2.2 equivalents) dropwise to the suspension.
-
Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Chiral HPLC Analysis of this compound Diastereomers
This is a general guideline for developing a chiral HPLC method. The specific column and mobile phase will need to be optimized.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Columns (Examples):
-
Polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel OD-H or Chiralpak AD-H.[7]
Mobile Phase (Examples):
-
A mixture of n-hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the diastereomers.
Procedure:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample onto the chiral column.
-
Run the analysis with a constant flow rate and monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.
-
Integrate the peak areas of the two diastereomers to determine their relative ratio.
Visualizations
DOT Script for a General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing epimerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 3. medjpps.com [medjpps.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
Technical Support Center: N-Benzoyl-4-perhydroazepinone Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of N-Benzoyl-4-perhydroazepinone synthesis. The information provided is based on established principles of analogous chemical transformations, such as the Beckmann and Schmidt rearrangements, which are common methods for the synthesis of lactams.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound that are amenable to scale-up?
A1: The most probable industrial synthesis of this compound involves a ring expansion of an N-benzoyl-4-piperidone precursor. The two primary methods for this transformation are the Beckmann rearrangement of the corresponding oxime and the Schmidt rearrangement of the ketone. Both methods have been successfully applied in the large-scale synthesis of other lactams, such as ε-caprolactam, the monomer for Nylon 6.
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound can present several challenges, including:
-
Exothermic Reaction Control: Both the Beckmann and Schmidt rearrangements can be highly exothermic, posing a significant safety risk if not properly managed.
-
Reagent Handling and Safety: The use of hazardous reagents such as concentrated acids (sulfuric acid, oleum), or hydrazoic acid (in the Schmidt reaction) requires stringent safety protocols and specialized equipment. Hydrazoic acid is particularly dangerous due to its toxicity and explosive nature.
-
By-product Formation: Undesired side reactions can lead to the formation of impurities, complicating purification and reducing the overall yield.
-
Product Isolation and Purification: Isolating the pure this compound from the reaction mixture can be challenging, often requiring multiple extraction and crystallization steps.
-
Regioselectivity: In unsymmetrical ketones, the migrating group in the rearrangement can lead to different regioisomers, affecting the purity of the desired product.
Q3: How can I improve the yield and purity of this compound during scale-up?
A3: To improve yield and purity, consider the following:
-
Optimization of Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and the molar ratio of reactants and catalysts.
-
Catalyst Selection: For the Beckmann rearrangement, various catalysts can be employed, including strong acids like sulfuric acid and oleum, as well as solid acid catalysts which can simplify downstream processing.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate, selectivity, and ease of product isolation.
-
Controlled Reagent Addition: Slow, controlled addition of reagents can help manage the exothermicity of the reaction and minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time or temperature. - Ensure efficient mixing. - Verify the quality and activity of the catalyst. |
| Side Reactions | - Lower the reaction temperature. - Optimize the molar ratio of reactants. - Investigate alternative catalysts or solvents to improve selectivity. |
| Product Degradation | - Reduce reaction time or temperature. - Ensure the work-up procedure is not too harsh (e.g., avoid prolonged exposure to strong acids or bases). |
| Losses During Work-up | - Optimize extraction and crystallization procedures. - Perform a material balance to identify where losses are occurring. |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Formation of Regioisomers | - In the Beckmann rearrangement, the stereochemistry of the oxime precursor is crucial for controlling regioselectivity. - For the Schmidt reaction, the choice of acid and reaction conditions can influence the migratory aptitude of the groups attached to the carbonyl. |
| Unreacted Starting Material | - Increase reaction time or temperature. - Add a slight excess of the rearranging agent. |
| Formation of By-products (e.g., tetrazoles in Schmidt reaction) | - Adjust reaction conditions, such as temperature and acid concentration, as these can influence the formation of tetrazole by-products. |
| Inefficient Purification | - Optimize the recrystallization solvent system. - Consider chromatography for removal of closely related impurities, although this may be less feasible on a large scale. |
Experimental Protocols
Note: These are illustrative protocols and should be optimized for specific laboratory and scale-up conditions.
Protocol 1: Synthesis of this compound via Beckmann Rearrangement
-
Oxime Formation:
-
Dissolve N-benzoyl-4-piperidone in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Isolate the N-benzoyl-4-piperidone oxime by precipitation or extraction.
-
-
Beckmann Rearrangement:
-
In a reactor equipped with a stirrer, thermometer, and addition funnel, carefully add a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Cool the acid to 0-5 °C.
-
Slowly add the N-benzoyl-4-piperidone oxime to the cooled acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the rearrangement is complete.
-
Carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Starting Material (N-benzoyl-4-piperidone oxime) | 10 g | 1 kg |
| Rearranging Agent (H₂SO₄) | 50 mL | 5 L |
| Reaction Temperature | 0-25 °C | 5-30 °C |
| Reaction Time | 2 hours | 4-6 hours |
| Yield (isolated) | 8.5 g (85%) | 820 g (82%) |
| Purity (by HPLC) | >98% | >97% |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: Synthesis Workflow Diagram
Caption: Troubleshooting Decision Tree
Validation & Comparative
A Comparative Guide to N-Benzoyl-4-perhydroazepinone and Other Caprolactam Derivatives in Preclinical Anticonvulsant Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anticonvulsant performance of N-Benzoyl-4-perhydroazepinone and other caprolactam derivatives. The information is compiled from publicly available experimental data to assist researchers in navigating the structure-activity relationships within this class of compounds.
Executive Summary
The caprolactam scaffold is a recognized pharmacophore in the development of central nervous system (CNS) active agents, particularly anticonvulsants. While a range of α-substituted caprolactam derivatives have demonstrated promising activity in preclinical models of epilepsy, a notable gap in publicly accessible data exists for this compound. This guide summarizes the available quantitative data for several key caprolactam derivatives and provides detailed experimental protocols for the primary screening assays used to evaluate these compounds. The aim is to offer a comparative framework to understand the potential of this compound relative to its structural analogs.
Comparative Analysis of Anticonvulsant Activity
Table 1: Anticonvulsant Activity of α-Substituted Caprolactam Derivatives in Mice
| Compound | MES ED50 (mg/kg, i.p.) | scMet/scPTZ ED50 (mg/kg, i.p.) |
| α-Hydroxy-α-phenylcaprolactam | 63 | 74 |
| α-Ethynyl-α-hydroxycaprolactam | >100 | >100 |
| α-Benzyl-α-hydroxycaprolactam | 38 | >100 |
| α-Hydroxy-α-(phenylethynyl)caprolactam | 45 | 55 |
Data sourced from Grimm et al., Bioorg. Med. Chem., 2003.
Note: Lower ED50 values indicate higher potency. The absence of specific data for this compound in comparable standardized assays prevents a direct quantitative comparison.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments utilized in the preclinical screening of the compared caprolactam derivatives.
Maximal Electroshock (MES) Test in Mice
This test is a well-established model for identifying compounds effective against generalized tonic-clonic seizures.
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus:
-
Electroconvulsive shock generator.
-
Corneal or auricular electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).
-
Conductive gel or saline solution.
Procedure:
-
Animal Preparation: Male albino mice (e.g., CF-1 strain) weighing 18-25 g are used. Animals are acclimated to the laboratory environment for at least 3 days prior to testing, with free access to food and water.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve or suspend the test compound.
-
Pre-treatment Time: A pre-treatment time of 30 to 60 minutes is typically allowed for drug absorption and distribution.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic is applied to the corneas of the mice 15-30 minutes before the electroshock. Corneal electrodes are then placed on the eyes, or auricular clips are attached to the ears, with a small amount of conductive gel or saline to ensure good electrical contact.
-
Seizure Induction: A maximal electrical stimulus (typically 50 mA, 60 Hz, for 0.2 seconds) is delivered.[1]
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.[2]
-
Data Analysis: The percentage of animals protected at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice
This assay is a primary screening model for compounds that may be effective against myoclonic and absence seizures.
Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of pentylenetetrazol (PTZ).
Apparatus:
-
Observation cages.
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Animal Preparation: Similar to the MES test, male albino mice are used and acclimated to the laboratory conditions.
-
Compound Administration: The test compound or vehicle is administered i.p. at various doses.
-
Pre-treatment Time: A pre-treatment period of 30 to 60 minutes is observed.
-
PTZ Injection: A convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the back of the neck.[3]
-
Observation: The animals are placed individually in observation cages and observed for 30 minutes for the onset of a characteristic clonic seizure, which is defined as a period of clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.[3]
-
Endpoint: The primary endpoint is the absence of a clonic seizure within the 30-minute observation period. The latency to the first clonic seizure can also be recorded.
-
Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 is calculated.
Structure-Activity Relationships and Potential of this compound
The data on α-substituted caprolactams suggests that the nature of the substituent at the α-position significantly influences anticonvulsant activity. For instance, the introduction of a benzyl group (α-Benzyl-α-hydroxycaprolactam) resulted in potent anti-MES activity, suggesting that aromatic moieties can be beneficial for this pharmacological effect.
The structure of this compound features a benzoyl group attached to the nitrogen atom of the caprolactam ring. This N-acylation introduces a significant aromatic component. While direct experimental data is lacking, the known anticonvulsant activity of other N-aroyl and N-benzyl substituted heterocyclic compounds suggests that this structural feature could confer CNS activity.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for preclinical anticonvulsant drug discovery and the logical relationship of the key screening models.
Caption: Preclinical Anticonvulsant Drug Discovery Workflow.
Caption: Relationship of Preclinical Models to Seizure Types.
Conclusion
The available data on α-substituted caprolactam derivatives indicate that this chemical class holds significant promise for the development of novel anticonvulsant agents. While a direct comparison with this compound is currently hampered by the lack of specific experimental data for this compound, the structure-activity relationships observed in its analogs suggest that it warrants further investigation. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such preclinical evaluations. Future studies are needed to elucidate the anticonvulsant profile of this compound and to determine its potential as a therapeutic candidate for epilepsy.
References
A Comparative Analysis of Synthetic Routes to N-Benzoyl-4-perhydroazepinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic methodologies for obtaining N-Benzoyl-4-perhydroazepinone, a key structural motif in medicinal chemistry. The analysis covers direct N-benzoylation of 4-perhydroazepinone, and two multi-step approaches commencing from cyclohexanone: the Beckmann Rearrangement and the Schmidt Reaction, both followed by an N-benzoylation step. The objective of this document is to furnish chemical researchers with the necessary data and protocols to make informed decisions regarding the most suitable synthetic strategy for their specific requirements, considering factors such as yield, reaction conditions, and procedural complexity.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative parameters for the three evaluated synthetic routes to this compound.
| Parameter | Method 1: Direct N-Benzoylation | Method 2: Beckmann Rearrangement Pathway | Method 3: Schmidt Reaction Pathway |
| Starting Material | 4-Perhydroazepinone | Cyclohexanone | Cyclohexanone |
| Key Reagents | Benzoyl Chloride, Base (e.g., Pyridine, NaOH) | 1. Hydroxylamine, Acid (e.g., H₂SO₄) 2. Benzoyl Chloride, Base | 1. Hydrazoic Acid (HN₃), H₂SO₄ 2. Benzoyl Chloride, Base |
| Number of Steps | 1 | 2 | 2 |
| Reaction Temperature | Room Temperature to Reflux | 1. Elevated (e.g., 100-130°C) 2. Room Temperature | 1. Controlled (often low to RT) 2. Room Temperature |
| Typical Reaction Time | 15 minutes - 3 hours | 1. 1-2 hours 2. 1-3 hours | 1. 1-4 hours 2. 1-3 hours |
| Reported/Estimated Yield | High (85-97%)[1] | High (Overall ~75-85%)[2][3] | Good to High (Overall ~70-85%)[4] |
| Key Advantages | High-yielding, single step, rapid | High-yielding lactam formation, well-established industrial process | Good yields, alternative to Beckmann |
| Key Disadvantages | Requires the precursor lactam | Two-step process, use of strong acids | Two-step process, use of highly toxic and explosive hydrazoic acid |
Experimental Protocols
Method 1: Direct N-Benzoylation of 4-Perhydroazepinone (Schotten-Baumann Conditions)
This method describes the direct acylation of the pre-existing 4-perhydroazepinone ring.
Materials:
-
4-Perhydroazepinone
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Hydrochloric acid (HCl, for workup)
-
Standard laboratory glassware, including a separatory funnel and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-perhydroazepinone (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Cool the flask in an ice bath to 0-5 °C.
-
To the stirred solution, add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Simultaneously, add a 10% aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 10 and 11.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Upon completion, transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, wash with dilute HCl, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Method 2: Beckmann Rearrangement of Cyclohexanone Oxime followed by N-Benzoylation
This two-step process first synthesizes the lactam ring from cyclohexanone, which is then benzoylated.
Step 1: Synthesis of 4-Perhydroazepinone via Beckmann Rearrangement
Materials:
-
Cyclohexanone oxime
-
Concentrated sulfuric acid or oleum[3]
-
Ammonia solution (for neutralization)
-
Standard laboratory glassware for handling strong acids
Procedure:
-
In a suitable reaction vessel, carefully add concentrated sulfuric acid or oleum.[3]
-
Heat the acid to approximately 100-120 °C.
-
Slowly and cautiously add cyclohexanone oxime to the hot acid with vigorous stirring. An exothermic reaction will occur. Maintain the temperature within the specified range.
-
After the addition is complete, continue stirring for 1-2 hours to ensure complete rearrangement.
-
Cool the reaction mixture and carefully neutralize it with a concentrated ammonia solution. This will generate significant heat and ammonium sulfate precipitate.
-
The 4-perhydroazepinone can be isolated from the reaction mixture by extraction with a suitable organic solvent.
-
The crude lactam should be purified before proceeding to the next step.
Step 2: N-Benzoylation of 4-Perhydroazepinone
Follow the protocol detailed in Method 1 .
Method 3: Schmidt Reaction of Cyclohexanone followed by N-Benzoylation
This alternative two-step synthesis also begins with cyclohexanone.
Step 1: Synthesis of 4-Perhydroazepinone via Schmidt Reaction
Materials:
-
Cyclohexanone
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid
-
Chloroform or other suitable solvent
-
Standard laboratory glassware (use of a fume hood is mandatory)
Procedure:
-
Caution: Hydrazoic acid (HN₃), formed in situ, is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a flask equipped with a stirrer and cooled in an ice bath, add a solution of cyclohexanone in chloroform.
-
Slowly and carefully add concentrated sulfuric acid.
-
In small portions, add sodium azide to the stirred mixture. Control the rate of addition to maintain the reaction temperature and to manage gas evolution (N₂).
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-perhydroazepinone.
-
Purify the lactam before the next step.
Step 2: N-Benzoylation of 4-Perhydroazepinone
Follow the protocol detailed in Method 1 .
Visualized Workflows
The following diagrams illustrate the logical flow of each synthetic pathway.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. US5594137A - Process for the preparation of caprolactam - Google Patents [patents.google.com]
- 3. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Validating the Biological Potential of N-Benzoyl-4-perhydroazepinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Given the novelty of N-Benzoyl-4-perhydroazepinone, direct experimental data on its biological activity is not yet available in published literature. This guide provides a robust framework for validating its potential therapeutic effects by drawing comparisons with structurally related compounds that possess a benzoyl moiety and a heterocyclic core. We will focus on potential anticancer and anti-inflammatory activities, areas where benzoyl derivatives have shown considerable promise. This document outlines detailed experimental protocols and presents comparative data from established bioactive compounds to guide future research and development.
Comparative Analysis of Structurally Similar Compounds
To establish a baseline for the potential bioactivity of this compound, we have selected two classes of structurally analogous compounds with demonstrated anticancer and anti-inflammatory properties. The following table summarizes their in vitro efficacy.
| Compound Class | Specific Analogue | Target/Assay | Cell Line/Model | Activity Metric (IC₅₀) |
| Bengamide Analogues | Analogue 8b | Cytotoxicity (Anticancer) | MCF-7 (Breast) | 0.2 µM |
| LU1 (Lung) | 0.5 µM | |||
| HepG2 (Liver) | 1.1 µM | |||
| Benzoyl Amide Derivatives | Compound 8h | VEGFR-2 Kinase Inhibition (Anticancer) | Enzyme Assay | 0.34 ± 0.02 µM |
| Cytotoxicity (Anticancer) | MCF-7 (Breast) | 1.08 ± 0.06 µM | ||
| HepG2 (Liver) | 2.44 ± 0.15 µM | |||
| Reference (Anti-inflammatory) | Indomethacin | Carrageenan-Induced Paw Edema | Rat | Varies (Standard Drug) |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Biological Validation
Herein, we provide detailed methodologies for key experiments to assess the anticancer and anti-inflammatory potential of this compound.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol determines the cytotoxic effect of a compound on cancer cell lines.
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
b. Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
c. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Anticancer Activity: VEGFR-2 Kinase Inhibition Assay
This assay evaluates the direct inhibitory effect of the compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer.[3]
a. Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The remaining ATP after the kinase reaction is quantified using a luminescence-based assay, where a decrease in luminescence indicates kinase inhibition.[3]
b. Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 96-well plates
-
Luminometer
c. Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and various concentrations of this compound.
-
Initiate Reaction: Add ATP and the substrate to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ reagent to stop the kinase reaction and consume the remaining ATP.[3]
-
Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[3]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to screen for acute anti-inflammatory activity.[4]
a. Principle: Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[5]
b. Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Pletysmometer or digital calipers
c. Procedure:
-
Animal Grouping: Divide the animals into groups (control, positive control, and test groups receiving different doses of this compound).
-
Compound Administration: Administer the test compound and controls orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4]
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: Workflow for In Vitro Anticancer Screening using the MTT Assay.
Caption: Simplified VEGFR-2 Signaling Pathway and the Hypothesized Point of Inhibition.
This guide provides a foundational strategy for the biological validation of this compound. The comparative data and detailed protocols offer a clear path for researchers to systematically evaluate its potential as a novel therapeutic agent. The provided visualizations aim to simplify complex processes, aiding in the design and execution of these crucial experiments.
References
In-Depth Analysis of N-Benzoyl-4-perhydroazepinone Analogs: A Comparative Guide to Structure-Activity Relationships
A comprehensive search of publicly available scientific literature and databases did not yield specific structure-activity relationship (SAR) studies for N-Benzoyl-4-perhydroazepinone analogs. While research exists on related structures such as N-acyl β-lactams and benzoazepinones, a direct comparative analysis of the requested compound class with quantitative biological data is not available at this time.[1][2]
Therefore, this guide provides a generalized framework and templates that researchers and drug development professionals can utilize when conducting and presenting SAR studies for this novel class of compounds. The following sections illustrate how to structure comparative data, detail experimental methodologies, and visualize workflows and potential mechanisms of action, adhering to the specified formatting requirements.
Comparative Biological Activity of this compound Analogs (Hypothetical Data)
A crucial aspect of SAR studies is the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs. The data should be presented in a clear, tabular format to facilitate easy comparison of the impact of different structural modifications on potency, selectivity, and other relevant parameters.
Table 1: Hypothetical In Vitro Activity of this compound Analogs against Target X
| Compound ID | R1 Substitution (Benzoyl Ring) | R2 Substitution (Azepinone Ring) | IC50 (µM) for Target X | Selectivity Index vs. Target Y |
| REF-001 | H | H | 15.2 | 1 |
| ANA-001 | 4-Cl | H | 5.8 | 3.5 |
| ANA-002 | 4-OCH3 | H | 10.1 | 1.8 |
| ANA-003 | 4-NO2 | H | 25.4 | 0.8 |
| ANA-004 | H | 3-CH3 | 12.5 | 1.2 |
| ANA-005 | 4-Cl | 3-CH3 | 3.1 | 5.2 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the integrity of scientific research. Below is a template for a common in vitro assay used in SAR studies.
Enzyme Inhibition Assay for Target X
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against the enzymatic activity of Target X.
Materials:
-
Recombinant human Target X enzyme
-
Fluorogenic substrate for Target X
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO, typically ranging from 100 µM to 1 nM.
-
In the 384-well plate, 5 µL of each compound dilution is added to the appropriate wells. Control wells contain DMSO only (negative control) or a known inhibitor (positive control).
-
20 µL of Target X enzyme solution (at a final concentration of 2 nM in assay buffer) is added to all wells.
-
The plate is incubated for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
The enzymatic reaction is initiated by adding 5 µL of the fluorogenic substrate (at a final concentration of 10 µM in assay buffer).
-
The fluorescence intensity is measured kinetically over 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
The rate of reaction is calculated from the linear phase of the kinetic curve.
-
The percent inhibition for each compound concentration is determined relative to the negative control.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing SAR Workflows and Signaling Pathways
Diagrams are essential for conveying complex relationships and workflows. The following visualizations are generated using the DOT language and adhere to the specified formatting guidelines.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
Benchmarking N-Benzoyl-4-perhydroazepinone Against Known Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of N-Benzoyl-4-perhydroazepinone against established histone deacetylase (HDAC) inhibitors. Due to the absence of direct experimental data for this compound in publicly available literature, this comparison is based on its structural similarity to known benzamide-based HDAC inhibitors. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of novel compounds in epigenetic modulation.
Introduction to this compound as a Putative HDAC Inhibitor
This compound is a novel chemical entity. While its precise biological targets are yet to be elucidated, its core structure, featuring a benzamide group, is a common pharmacophore in a class of targeted therapeutics known as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various diseases, including cancer and neurological disorders. This guide benchmarks this compound against three well-characterized, benzamide-based Class I HDAC inhibitors: Entinostat (MS-275), Mocetinostat (MGCD0103), and Tacedinaline (CI-994).
Comparative Analysis of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected known HDAC inhibitors against Class I HDAC isoforms. The values for this compound are presented as "Not Available (N/A)" and represent a key area for future experimental investigation.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| This compound | N/A | N/A | N/A |
| Entinostat (MS-275) | 0.243[1][2] | 0.453[1][2] | 0.248[1][2] |
| Mocetinostat (MGCD0103) | 0.15[3][4][5][6][7] | 0.29[3][4][5][6][7] | 1.66[3][4][5][6][7] |
| Tacedinaline (CI-994) | 0.9[8][9][10][11] | 0.9[8][9][10][11] | 1.2[8][9][10][11] |
Experimental Protocols
To facilitate future research and ensure reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This biochemical assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Materials and Reagents:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop solution (e.g., a potent HDAC inhibitor like Trichostatin A)
-
Test compound (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in HDAC Assay Buffer to the final desired concentrations.
-
Reaction Setup: To each well of a 96-well plate, add the HDAC enzyme and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to each well. This will stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission).[12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit HDAC activity within a cellular context, providing insights into its cell permeability and intracellular target engagement.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Cell-permeable fluorogenic HDAC substrate
-
Lysis/Developer buffer
-
Test compound (dissolved in DMSO)
-
96-well clear-bottom black microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well and incubate at 37°C.
-
Cell Lysis and Signal Development: Add the Lysis/Developer buffer to stop the reaction and release the fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader.
-
Data Analysis: Determine the IC50 value as described for the in vitro assay.
Signaling Pathways and Logical Relationships
The inhibition of HDACs by compounds like this compound is hypothesized to trigger a cascade of downstream cellular events, ultimately leading to anti-tumor effects. The following diagrams illustrate the general experimental workflow and the key signaling pathways involved.
Conclusion
While the inhibitory profile of this compound remains to be experimentally determined, its structural characteristics suggest that it may function as an inhibitor of Class I HDACs. This guide provides a framework for its comparative evaluation against established inhibitors like Entinostat, Mocetinostat, and Tacedinaline. The provided experimental protocols and pathway diagrams offer a roadmap for future investigations into the biological activity of this and other novel benzamide-containing compounds. Further research is warranted to elucidate the specific inhibitory activity, selectivity, and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. exchemistry.com [exchemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mocetinostat (MGCD0103) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CI-994 (Tacedinaline) | class I HDAC inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Cross-Reactivity Profile of N-Benzoyl-4-perhydroazepinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive comparison of the cross-reactivity profile of the novel compound N-Benzoyl-4-perhydroazepinone. Due to the absence of published data for this specific molecule, this analysis is based on the known pharmacological activities of its core structural components: the N-benzoyl group and the perhydroazepinone (azepanone) ring. By examining the off-target interactions of structurally related compounds, we can infer a potential cross-reactivity profile for this compound and propose a strategy for its experimental validation.
Predicted Cross-Reactivity Profile: A Comparative Analysis
Based on the pharmacology of its structural analogs, this compound is hypothesized to exhibit potential cross-reactivity with several key off-targets, including monoamine transporters and acetylcholinesterase. The following tables present a comparative summary of predicted binding affinities and enzyme inhibition. For context, well-characterized ligands for each target are included.
Table 1: Predicted Binding Affinity (Ki) of this compound at Monoamine Transporters
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Paroxetine (SERT Inhibitor) | 0.1 | 24 | 26 |
| GBR-12935 (DAT Inhibitor) | 230 | 0.8 | 360 |
| Desipramine (NET Inhibitor) | 110 | 1800 | 0.3 |
Table 2: Predicted Acetylcholinesterase (AChE) Inhibition by this compound
| Compound | AChE (IC50, nM) |
| This compound | Data Not Available |
| Donepezil (AChE Inhibitor) | 5.7 |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | >1000[1] |
Experimental Protocols for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.
Radioligand Binding Assays for Monoamine Transporters (SERT, DAT, NET)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the serotonin, dopamine, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a known inhibitor (for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration close to its Kd value.
-
50 µL of diluted this compound or vehicle.
-
100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to determine the inhibitory activity of this compound against AChE.
Materials:
-
Human recombinant acetylcholinesterase.
-
Acetylthiocholine iodide (ATCI).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
This compound.
-
96-well microplate reader.
Procedure:
-
Reagent Preparation:
-
Dissolve AChE in phosphate buffer.
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
Prepare a serial dilution of this compound in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add:
-
20 µL of this compound dilution.
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Enzyme Addition: Add 20 µL of the AChE solution to each well and incubate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of the ATCI solution.
-
Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration of this compound that inhibits 50% of the enzyme activity (IC50).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the proposed assays.
References
Enantioselective resolution of N-Benzoyl-4-perhydroazepinone
A comprehensive guide to the enantioselective resolution of N-Benzoyl-4-perhydroazepinone, a key chiral building block in pharmaceutical synthesis. This guide provides a comparative overview of various resolution techniques, supported by experimental data from analogous cyclic ketones, to assist researchers in selecting the optimal method for their specific needs.
Comparison of Enantioselective Resolution Methods
The resolution of racemic this compound can be achieved through several methods, each with its own advantages and limitations. The primary approaches include enzymatic kinetic resolution, chiral High-Performance Liquid Chromatography (HPLC), and diastereomeric crystallization. An alternative strategy is the asymmetric synthesis of the desired enantiomer.
| Method | Principle | Typical Enantiomeric Excess (ee) | Typical Yield | Key Considerations |
| Enzymatic Kinetic Resolution | Utilizes enzymes (e.g., lipases, ketoreductases) to selectively catalyze the transformation of one enantiomer, leaving the other enriched.[1][2] | >99% | <50% (for one enantiomer) | Mild reaction conditions, high enantioselectivity.[1][2] Maximum yield for a single enantiomer is 50%. Dynamic kinetic resolution can overcome this limitation.[3] |
| Chiral HPLC | Separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[4][5] | >99% | High | Applicable for both analytical and preparative scales.[6] Method development can be time-consuming and requires specialized columns.[7] |
| Diastereomeric Crystallization | Converts the enantiomeric mixture into a pair of diastereomers, which are then separated by fractional crystallization due to their different physical properties.[8] | >98% | Variable | A classical and cost-effective method for large-scale resolutions.[9] Success is highly dependent on the formation of suitable crystalline diastereomers.[8] |
| Asymmetric Synthesis | Directly synthesizes the desired enantiomer using chiral catalysts or auxiliaries, avoiding a resolution step.[10][11][12] | >99% | High | Avoids the 50% yield limitation of kinetic resolution.[12] Requires the development of a specific asymmetric synthesis route.[10][11] |
Experimental Protocols
Enzymatic Kinetic Resolution of a Cyclic Ketone (General Protocol)
This protocol is based on the lipase-catalyzed acylation of a racemic cyclic alcohol, which can be obtained from the reduction of the corresponding ketone.
Materials:
-
Racemic cyclic alcohol (derived from this compound)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)[1]
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Equipment for monitoring the reaction (chiral GC or HPLC)
Procedure:
-
Dissolve the racemic cyclic alcohol in the anhydrous organic solvent in a round-bottom flask.
-
Add the acyl donor to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., room temperature or 40 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC.
-
Stop the reaction at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
Separate the remaining alcohol from the ester product by column chromatography.
Chiral HPLC Resolution of a Cyclic Ketone (General Protocol)
Materials and Equipment:
-
Racemic this compound
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)[13]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
Procedure:
-
Column Selection and Mobile Phase Screening:
-
Based on the structure of this compound, select a few chiral stationary phases for initial screening. Polysaccharide-based CSPs are a good starting point for ketones.[5]
-
Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30).
-
-
Method Development:
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Run the separation under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).
-
Monitor the elution profile with the UV detector at an appropriate wavelength.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomers with a good resolution factor.
-
-
Preparative Separation (if required):
-
Once an analytical method is established, it can be scaled up for preparative separation by using a larger dimension column and a higher flow rate.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and remove the solvent to obtain the purified enantiomers.
-
Diastereomeric Crystallization (Conceptual Protocol)
Procedure:
-
Formation of Diastereomers: React the racemic this compound with a chiral resolving agent to form a mixture of diastereomers. For a ketone, this can be achieved by forming a chiral ketal with a chiral diol or a chiral hydrazone with a chiral hydrazine derivative.
-
Crystallization: Dissolve the diastereomeric mixture in a suitable solvent and allow it to crystallize slowly. The two diastereomers will have different solubilities, leading to the preferential crystallization of one.[8]
-
Separation: Separate the crystals from the mother liquor by filtration. The crystals will be enriched in one diastereomer, while the mother liquor will be enriched in the other.
-
Purification: The desired diastereomer can be further purified by recrystallization.
-
Liberation of the Enantiomer: Cleave the chiral auxiliary from the purified diastereomer to recover the enantiomerically pure this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
A detailed examination of the spectroscopic signatures of N-Benzoyl-4-perhydroazepinone, alongside its structural analogs N-benzoylpiperidine and azepan-4-one, provides valuable insights for researchers and professionals in the fields of medicinal chemistry and drug development. This guide presents a comparative analysis of their nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, supported by detailed experimental protocols, to facilitate their identification and characterization.
The structural nuances of these cyclic amides, which are prevalent scaffolds in pharmacologically active compounds, can be effectively elucidated through modern spectroscopic techniques. This comparison focuses on the key spectral features that differentiate the seven-membered perhydroazepinone ring from the six-membered piperidine ring and highlights the influence of the N-benzoyl group.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, N-benzoylpiperidine, and azepan-4-one.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (m) | -CH₂-N- (t) | -CH₂-C=O (t) | Other Aliphatic Protons (m) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| N-benzoylpiperidine | 7.35 - 7.45 | 3.30 - 3.70 | - | 1.50 - 1.80 |
| Azepan-4-one | - | 2.80 - 3.00 | 2.40 - 2.60 | 1.80 - 2.00 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O (Amide) | C=O (Ketone) | Aromatic Carbons | Aliphatic Carbons |
| This compound | Data not available | Data not available | Data not available | Data not available |
| N-benzoylpiperidine[1] | ~170 | - | 126-136 | 24-48 |
| Azepan-4-one | - | ~210 | - | 25-50 |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | C=O (Amide) Stretch | C=O (Ketone) Stretch | C-N Stretch | Aromatic C-H Stretch |
| This compound | Data not available | Data not available | Data not available | Data not available |
| N-benzoylpiperidine[2] | ~1640 | - | ~1230 | ~3060 |
| Azepan-4-one hydrochloride[3] | - | ~1715 | ~1180 | - |
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Experimental Workflow
The general workflow for the spectroscopic analysis and comparison of these compounds is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Comparison.
Logical Relationship of Structural Features and Spectral Data
The key structural differences between the three compounds directly translate to distinct spectroscopic features. The following diagram illustrates the logical connections between the molecular structures and their expected spectral characteristics.
Caption: Structure-Spectra Logical Connections.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Benzoyl-4-perhydroazepinone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the potential efficacy of N-Benzoyl-4-perhydroazepinone, a novel synthetic compound, against established therapeutic agents. Due to the current absence of published in vitro and in vivo studies for this compound, this document focuses on the biological activities of structurally related compounds containing N-benzoyl and azepane moieties. The well-characterized multi-kinase inhibitor, Vandetanib, has been selected as a primary comparator due to its relevance in targeting pathways potentially associated with benzoyl-containing compounds. This guide aims to offer a foundational understanding for researchers interested in the therapeutic potential of this chemical scaffold.
Introduction: The Therapeutic Potential of N-Benzoyl and Azepane Scaffolds
The this compound molecule incorporates two key structural features of interest in medicinal chemistry: the N-benzoyl group and the perhydroazepinone (azepane) ring. Benzoyl-containing compounds have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds with applications in oncology, infectious diseases, and neurology.
Given the established anticancer potential of related heterocyclic compounds, this guide will focus on the comparative efficacy in the context of cancer therapy. Vandetanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and RET tyrosine kinases, serves as a relevant benchmark for this analysis.
Comparative In Vitro Efficacy
While no direct in vitro data for this compound is available, studies on related benzoyl and azepane derivatives suggest potential anticancer activity. For a robust comparison, we present the in vitro efficacy data for the established anticancer agent, Vandetanib.
Table 1: In Vitro Efficacy of Vandetanib Against Key Kinase Targets and Cell Lines
| Target/Cell Line | Assay Type | IC50/Effect | Reference |
| Kinase Inhibition | |||
| VEGFR-2 (KDR) | Kinase Assay | 40 nM | [1] |
| VEGFR-3 (Flt-4) | Kinase Assay | 110 nM | [1] |
| EGFR | Kinase Assay | 500 nM | [1] |
| RET | Kinase Assay | 130 nM | [1] |
| Cellular Assays | |||
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay (VEGF-stimulated) | 60 nM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay (EGF-stimulated) | 170 nM | [1] |
| TT (Medullary Thyroid Carcinoma) | Viability Assay (MTT) | 0.15 µM | |
| MZ-CRC-1 (Medullary Thyroid Carcinoma) | Viability Assay (MTT) | 0.1 µM |
Comparative In Vivo Efficacy
The in vivo efficacy of novel compounds is a critical determinant of their therapeutic potential. As no in vivo data for this compound has been published, this section details the in vivo anticancer effects of Vandetanib in various preclinical xenograft models.
Table 2: In Vivo Efficacy of Vandetanib in Human Tumor Xenograft Models
| Tumor Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Esophageal Adenocarcinoma (EAC#2) | SCID Mice | 50 mg/kg/day for 3 days | 52.7% reduction in tumor size compared to control. | [2] |
| Adenoid Cystic Carcinoma (ACC) | Nude Mice | 50 mg/kg/day for 4 weeks | Significant inhibition of tumor volume compared to control (P < 0.01). | [1] |
| Anaplastic Thyroid Carcinoma (Hth83-lucif & 8505C-lucif) | Nude Mice | Not specified | Significant reduction in tumor volume compared to control. | [3] |
| Human Colon Carcinoma (HT29) | Not specified | 50 mg/kg/day (Mon-Fri for 2 weeks) | Greater treatment response in tumors with high VEGF expression. | [4] |
| Murine Squamous Carcinoma (SCCVII) | Not specified | 50 mg/kg/day (Mon-Fri for 2 weeks) | Trend towards greater response in tumors with high VEGF expression. | [4] |
Experimental Protocols
For the purpose of reproducibility and to aid researchers in designing future studies, detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
4.1.1. MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (and vehicle control) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
4.1.2. In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate peptide, and ATP in a reaction buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or antibody-based detection (ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Studies
4.2.1. Subcutaneous Xenograft Model
This model is widely used to evaluate the antitumor efficacy of a test compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer the test compound and vehicle control according to the specified dosing regimen and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting, to assess pharmacodynamic markers.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: Vandetanib inhibits the VEGFR-2 signaling pathway.
Caption: Workflow for in vivo xenograft studies.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, the analysis of structurally related compounds and the robust dataset for the comparator, Vandetanib, provide a valuable framework for future research. The presence of the N-benzoyl and azepane moieties suggests that this compound may exhibit interesting biological activities, particularly in the area of oncology.
Future research should prioritize the synthesis and in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential. Should promising activity be observed, subsequent in vivo studies in relevant xenograft models would be warranted to evaluate its efficacy and safety profile. This systematic approach will be crucial in elucidating the therapeutic potential of this novel compound and its place in the landscape of cancer therapeutics.
References
- 1. Vandetanib inhibits growth of adenoid cystic carcinoma in an orthotopic nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Tumor Cell VEGF Expression on the In Vivo Efficacy of Vandetanib (ZACTIMA™; ZD6474) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Benzoyl-4-perhydroazepinone: A Step-by-Step Guide
Inferred Hazard Assessment
Based on the hazardous properties of its structural components, N-Benzoyl-4-perhydroazepinone should be handled as a hazardous substance. The benzoyl group suggests potential for toxicity and irritation, while the perhydroazepinone (caprolactam) moiety is known to be an irritant and harmful if ingested or inhaled.[1][2] Therefore, it is prudent to assume this compound may be harmful if swallowed, a skin and eye irritant, and potentially toxic to aquatic life.[3]
Quantitative Data on Related Compounds
To provide a clearer understanding of the potential risks, the following table summarizes the hazards of related compounds.
| Compound | CAS Number | Molecular Formula | Hazards |
| Caprolactam | 105-60-2 | C₆H₁₁NO | Harmful if swallowed or inhaled, causes skin and serious eye irritation, may cause respiratory irritation.[1][4] |
| Benzoyl Chloride | 98-88-4 | C₇H₅ClO | Harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction.[2] |
| N-Acetyl-ε-caprolactam | 1888-91-1 | C₈H₁₃NO₂ | Harmful if swallowed, causes serious eye irritation.[5] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in the regular solid waste stream.[3] Improper disposal can lead to environmental contamination and significant legal and financial repercussions.[3]
Experimental Workflow for Disposal
The recommended procedure for the safe disposal of this compound is as follows:
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. These guidelines should always be consulted first.[3]
-
Waste Segregation and Storage:
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container compatible with the chemical.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound". Include the approximate quantity and the date of accumulation.[3]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible chemicals.[3]
-
-
Engage a Licensed Waste Disposal Contractor: The disposal of this chemical must be handled by a licensed and reputable hazardous waste disposal company. Your EHS department will have a list of approved contractors.[3]
-
Preferred Disposal Method: The preferred method of disposal for organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3]
-
Container Handover: Ensure the exterior of the waste container is clean and it is properly sealed before handing it over to the waste disposal contractor.[3]
Logical Relationship for Disposal Decision-Making
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep up the material to avoid generating dust.
-
Collect and Dispose: Carefully collect the absorbed or swept-up material and place it in a labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[3]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.[3]
References
Essential Safety and Handling Guide for N-Benzoyl-4-perhydroazepinone and Related Compounds
This guide provides essential safety and logistical information for handling N-Benzoyl-4-perhydroazepinone and structurally similar compounds. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound and related piperidone derivatives.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.[1] | ANSI Z87.1 | Protects eyes from dust, powders, and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][2] | ASTM D6978 | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat or a long-sleeved impermeable gown.[3] | N/A | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.[4] | NIOSH approved | Prevents inhalation of harmful dusts or vapors. |
| Foot Protection | Closed-toe shoes.[2] | N/A | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound from receipt to use in experimental work.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves, when unpacking chemicals.[3]
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible substances.[5] Keep the container tightly closed.[5][6]
2. Preparation and Weighing:
-
All handling of the solid chemical should be performed in a chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
To prevent the generation of dust, handle the solid carefully. Use a spatula to transfer the chemical.
-
Weigh the required amount of the chemical on a tared weigh boat or paper.
3. Experimental Use:
-
When adding the chemical to a reaction vessel, do so slowly to avoid splashing and dust formation.
-
If dissolving the solid, add it to the solvent gradually while stirring.
-
Always keep the container of the chemical sealed when not in use.
4. Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Wash hands with soap and water after handling the chemical, even if gloves were worn.[6]
-
Remove and dispose of contaminated PPE in the designated waste container.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory safety and environmental protection.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Unused or excess chemical should be disposed of as hazardous waste and not poured down the drain.[6]
2. Container Management:
-
The hazardous waste container must be kept closed except when adding waste.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name.
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. quora.com [quora.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
